2-Bromo-1,4-dioxane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
179690-41-6 |
|---|---|
Molecular Formula |
C4H7BrO2 |
Molecular Weight |
167.00 g/mol |
IUPAC Name |
2-bromo-1,4-dioxane |
InChI |
InChI=1S/C4H7BrO2/c5-4-3-6-1-2-7-4/h4H,1-3H2 |
InChI Key |
OTVGARFFAAFRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Formation of 2-Bromo-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the proposed mechanism for the formation of 2-Bromo-1,4-dioxane. While a standardized, high-yield synthesis for this compound via direct bromination of 1,4-dioxane is not prominently documented in scientific literature, a plausible reaction pathway can be postulated based on fundamental principles of organic chemistry. This document explores the free-radical halogenation mechanism, which is the most probable route for this transformation. It also covers potential side reactions, the structural characteristics of the reactants, and provides context through related synthetic methodologies for halogenated ethers.
Introduction
1,4-Dioxane is a heterocyclic organic compound, classified as a cyclic ether. It is a colorless liquid with a faint sweet odor and is miscible with water.[1] While it is widely used as a solvent and a stabilizer for chlorinated hydrocarbons, its direct functionalization, particularly through halogenation, is not a commonly reported transformation. The formation of this compound presents a synthetic challenge due to the inherent reactivity of the dioxane ring and the potential for side reactions. This guide proposes a mechanism for its formation and discusses the associated chemical principles.
Proposed Mechanism of Formation: Free-Radical Bromination
The most probable mechanism for the formation of this compound from 1,4-dioxane is a free-radical chain reaction. This type of reaction is characteristic of the halogenation of alkanes and ethers, where the C-H bonds are susceptible to homolytic cleavage upon initiation by UV light or a radical initiator.[2]
The proposed mechanism consists of three key stages: initiation, propagation, and termination.
Initiation
The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) to generate two bromine radicals (Br•). This step typically requires an external energy source, such as ultraviolet (UV) light.[2]
Propagation
The propagation phase involves a series of chain-carrying steps:
-
A bromine radical abstracts a hydrogen atom from the 1,4-dioxane molecule to form a 1,4-dioxanyl radical and a molecule of hydrogen bromide (HBr). The hydrogen atoms on the carbon atoms adjacent to the oxygen are more susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.
-
The 1,4-dioxanyl radical then reacts with a molecule of bromine (Br₂) to yield the product, this compound, and a new bromine radical, which can then continue the chain reaction.
Termination
The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, including the combination of two bromine radicals, two 1,4-dioxanyl radicals, or a bromine radical and a 1,4-dioxanyl radical.[2]
Visualization of the Proposed Mechanism
The following diagrams illustrate the proposed free-radical mechanism for the formation of this compound.
Caption: Initiation step of the free-radical bromination.
Caption: Propagation steps of the free-radical bromination.
Caption: Termination steps of the free-radical bromination.
Experimental Considerations and Potential Side Reactions
The direct bromination of 1,4-dioxane is expected to be challenging to control and may lead to a mixture of products.
-
Ring Opening: Ethers are susceptible to cleavage by strong acids. The hydrogen bromide (HBr) generated during the propagation step can potentially protonate the oxygen atoms of the dioxane ring, leading to nucleophilic attack by the bromide ion and subsequent ring-opening to form products like 2-(2-bromoethoxy)ethanol or 1,2-dibromoethane.
-
Over-bromination: The presence of multiple equivalent C-H bonds in 1,4-dioxane means that the reaction can continue to form di-, tri-, and tetra-brominated products. Controlling the stoichiometry of bromine and the reaction time would be critical to favor the mono-brominated product.
-
Formation of Dioxane Dibromide: 1,4-Dioxane is known to form a solid, stable 1:1 complex with bromine, known as dioxane dibromide.[3] This complex is often used as a milder and more selective brominating agent for other substrates. The formation of this complex could influence the availability of free bromine for the radical reaction.
Quantitative Data
Due to the lack of specific literature on the direct synthesis of this compound, quantitative data for this reaction is not available. However, the following table summarizes the physical properties of the parent compound, 1,4-dioxane.
| Property | Value |
| Chemical Formula | C₄H₈O₂ |
| Molar Mass | 88.11 g/mol |
| Appearance | Colorless liquid |
| Density | 1.033 g/cm³ |
| Melting Point | 11.8 °C (53.2 °F; 284.9 K) |
| Boiling Point | 101.1 °C (214.0 °F; 374.2 K) |
| Solubility in water | Miscible |
Alternative Synthetic Approaches
Given the challenges of direct bromination, the synthesis of this compound might be more feasibly achieved through multi-step synthetic routes that construct the dioxane ring from precursors already containing the bromo-substituent. While specific protocols for this compound are scarce, general methods for the synthesis of substituted dioxanes often involve:
-
Williamson Ether Synthesis: An intramolecular cyclization of a halo-alcohol.
-
Cyclization of Diols: Acid-catalyzed condensation of a diol with a carbonyl compound.
For instance, a hypothetical route could involve the reaction of 2-bromo-1,2-ethanediol with an appropriate dielectrophile, though this remains speculative without experimental validation.
Conclusion
The formation of this compound from 1,4-dioxane is proposed to proceed via a free-radical chain mechanism. This guide provides a detailed, albeit theoretical, overview of this pathway, including initiation, propagation, and termination steps. The practical application of this reaction is likely hampered by significant side reactions, including ring-opening and over-bromination, which may explain the absence of a standardized synthetic protocol in the chemical literature. Researchers aiming to synthesize this compound should consider alternative, multi-step strategies that build the substituted dioxane ring from functionalized precursors. Further experimental investigation is required to validate the proposed mechanism and to develop a viable synthetic route to this compound.
References
physical and chemical properties of 2-Bromo-1,4-dioxane
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1,4-dioxane, with a focus on its core characteristics, available experimental data, and safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties
This compound is a halogenated heterocyclic ether. Its chemical structure consists of a dioxane ring substituted with a bromine atom at the 2-position.
Molecular Formula: C₄H₇BrO₂
Molecular Weight: 167.00 g/mol
Physical and Chemical Properties
A comprehensive search for the specific physical properties of this compound did not yield quantitative data for its boiling point, melting point, density, or solubility. The available information is often for the isomeric compound, 2-(2-Bromoethyl)-1,3-dioxane, and care must be taken to not misattribute these values.
For comparative purposes, the properties of the related compound 2-(2-Bromoethyl)-1,3-dioxane (CAS: 33884-43-4) are provided in the table below. It is crucial to note that these values do not belong to this compound.
| Property | Value (for 2-(2-Bromoethyl)-1,3-dioxane) |
| Boiling Point | 67-70 °C at 2.8 mmHg |
| Density | 1.431 g/mL at 25 °C |
| Refractive Index | n20/D 1.481 |
| Solubility | Soluble in ethanol |
Synthesis and Reactivity
Synthesis of Related Dioxane Structures
A common method involves the reaction of an unsaturated aldehyde or ketone with a diol in the presence of a halogenating agent. For instance, the synthesis of 2-(2-Bromoethyl)-1,3-dioxane can be achieved by reacting acrolein with 1,3-propanediol in the presence of hydrogen bromide.[3]
A generalized workflow for such a synthesis is depicted below:
Caption: Generalized workflow for the synthesis of brominated dioxane derivatives.
Reactivity
Information regarding the specific chemical reactivity of this compound is limited. However, based on its structure, the following reactivity patterns can be anticipated:
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the 2-position susceptible to nucleophilic attack.
-
Ring Opening: Under strong acidic or basic conditions, the dioxane ring may undergo cleavage.
-
Formation of Organometallic Reagents: The bromo group could potentially be used to form Grignard or organolithium reagents, although the stability of such reagents would need to be considered.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. For reference, the characteristic spectroscopic features of the parent 1,4-dioxane ring are well-established.
-
¹H NMR: In the proton NMR spectrum of 1,4-dioxane, all eight protons are chemically equivalent and typically appear as a singlet around 3.7 ppm.[4] For this compound, the symmetry would be broken, leading to a more complex splitting pattern.
-
¹³C NMR: The carbon NMR spectrum of 1,4-dioxane shows a single peak at approximately 67 ppm. The introduction of a bromine atom would lead to a downfield shift for the carbon atom at the 2-position and would result in four distinct signals for the carbon atoms in the ring.
-
IR Spectroscopy: The infrared spectrum of 1,4-dioxane is characterized by strong C-O-C stretching vibrations in the region of 1100-1000 cm⁻¹.[5][6] The presence of the C-Br bond in this compound would introduce a characteristic stretching vibration at lower wavenumbers.
Safety and Handling
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Flammability: The parent compound, 1,4-dioxane, is flammable.
-
Peroxide Formation: Ethers like dioxane can form explosive peroxides upon storage and exposure to air and light.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Check for peroxide formation before use, especially if the container has been opened previously.
The logical relationship for handling potentially hazardous chemicals is outlined in the diagram below:
Caption: A logical workflow for safe chemical handling procedures.
Applications in Research and Development
While specific applications for this compound are not widely reported, brominated dioxanes, in general, can serve as valuable intermediates in organic synthesis. The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This makes them useful building blocks for the synthesis of more complex molecules, including potential pharmaceutical candidates.
Conclusion
This compound is a chemical compound for which detailed experimental data is scarce in publicly available literature. While its core properties can be inferred from its structure, specific quantitative physical and chemical data remains to be fully characterized. Researchers and scientists working with this compound should exercise caution and refer to the safety and handling information for related compounds. Further research is needed to fully elucidate the properties and potential applications of this compound.
References
- 1. This compound | 179690-41-6 [chemicalbook.com]
- 2. This compound | C4H7BrO2 | CID 21982621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1,4-Dioxane(123-91-1) IR Spectrum [m.chemicalbook.com]
- 7. 4adi.com [4adi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1,4-dioxane
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and proper handling of reagents is paramount to ensure experimental reproducibility, safety, and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1,4-dioxane, a key chemical intermediate.
Core Stability Profile
This compound is a chemically stable compound under standard ambient conditions, such as room temperature. However, its stability is compromised by several factors, primarily the potential for peroxide formation, a characteristic common to many ethers.[1] Vapors of this compound may also form explosive mixtures with air.
Key factors influencing the stability of this compound include exposure to heat, moisture, and light.[1] It is crucial to avoid warming the compound and to protect it from sources of ignition. The hygroscopic nature of similar dioxane complexes suggests that moisture should be rigorously excluded to prevent potential degradation.[1]
Quantitative Data Summary
The following tables summarize the key physical and safety parameters for this compound and a related compound, providing a quick reference for handling and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 100 - 102 °C | |
| Density | 1.034 g/cm³ (at 25 °C) | |
| log Pow (Octanol-Water Partition Coefficient) | -0.42 |
Table 2: Safety and Storage Parameters for this compound
| Parameter | Recommendation | Reference |
| Storage Temperature | Cool, well-ventilated place | |
| Shelf Life Consideration | Test for peroxides or discard after 1 year | |
| Incompatible Conditions | Warming, moisture | |
| Key Hazard | Potential for explosive peroxide formation | [1] |
Experimental Protocols: Stability Assessment
To ensure the quality and safety of this compound, particularly after prolonged storage, a peroxide test is strongly recommended before use, especially prior to distillation or evaporation.
Protocol for the Detection of Peroxides
This qualitative method is a standard procedure for identifying the presence of peroxides in peroxide-forming solvents.
Materials:
-
Sample of this compound
-
Potassium iodide (KI), 10% solution (freshly prepared)
-
Glacial acetic acid
-
Starch solution (1%)
-
Test tube or small vial
Procedure:
-
Add 1 mL of the this compound sample to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of freshly prepared 10% potassium iodide solution.
-
Stopper the test tube, shake, and let it stand for 5 minutes in the dark.
-
The appearance of a yellow to brown color indicates the presence of peroxides.
-
For enhanced sensitivity, add a few drops of starch solution. The formation of a deep blue-black color confirms the presence of peroxides.
Interpretation:
-
No color change: The sample is likely free of significant peroxide contamination.
-
Yellow/Brown/Blue-black color: The sample is contaminated with peroxides and should be purified or disposed of according to safety guidelines.
Stability and Decomposition Pathways
The primary stability concern for this compound is the formation of explosive peroxides upon exposure to air and light. Additionally, the presence of the bromine atom and the ether linkages makes the molecule susceptible to other degradation pathways. The following diagram illustrates the key factors influencing the stability and potential decomposition routes.
References
Electrophilic Bromination of 1,4-Dioxane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilic bromination of 1,4-dioxane is a fundamental reaction that primarily yields a stable, solid 1:1 charge-transfer complex, commonly known as dioxane dibromide. This complex is a versatile and selective brominating agent for a variety of organic substrates. This technical guide provides an in-depth analysis of the formation, properties, and reactivity of the 1,4-dioxane-bromine complex. It also explores alternative reaction pathways, such as the ring-opening of 1,4-dioxane under acidic conditions. Detailed experimental protocols for the synthesis of the dioxane-bromine complex are provided, along with a summary of key quantitative data.
Introduction
1,4-Dioxane is a heterocyclic ether widely used as a solvent in various chemical processes. Its interaction with electrophiles, particularly bromine, is of significant interest in synthetic organic chemistry. While the saturated nature of the 1,4-dioxane ring makes it generally resistant to classical electrophilic substitution, its oxygen atoms, possessing lone pairs of electrons, can act as Lewis bases. This interaction with bromine leads to the formation of a well-defined 1:1 complex rather than direct substitution on the ring. This complex, dioxane dibromide, serves as a safer and more manageable source of electrophilic bromine compared to liquid bromine.
The 1,4-Dioxane-Bromine Complex
The predominant outcome of the reaction between 1,4-dioxane and molecular bromine is the formation of a solid, orange 1:1 adduct.[1] This complex is a charge-transfer complex where the 1,4-dioxane acts as the electron donor and bromine as the electron acceptor. X-ray crystallography has revealed that in the solid state, the adduct forms an endless chain of alternating 1,4-dioxane and bromine molecules.[2]
Properties of the 1,4-Dioxane-Bromine Complex
The physical and chemical properties of the 1,4-dioxane-bromine complex are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H8Br2O2 | [1] |
| Appearance | Orange solid | [1] |
| Melting Point | 60-61 °C | [3] |
| Solubility | Moderately soluble in dioxane, chloroform, 1,2-dichloroethane, and carbon tetrachloride; less soluble in ether and water. | [3] |
Reaction Pathways
The interaction of 1,4-dioxane with bromine and related electrophiles can proceed via different pathways depending on the reaction conditions.
Formation of the 1,4-Dioxane-Bromine Complex
The primary reaction is the formation of the 1:1 complex. This is an equilibrium process, but the solid complex can be isolated in high yield.
Caption: Formation of the 1,4-Dioxane-Bromine Complex.
Ring-Opening Reactions
In the presence of anhydrous hydrogen bromide, 1,4-dioxane undergoes a ring-opening reaction to form 2,2'-dibromodiethyl ether.[4][5] This reaction proceeds slowly at room temperature.[4] This indicates that under strongly acidic conditions, the ether linkages of the dioxane ring are susceptible to cleavage.
Caption: Ring-Opening of 1,4-Dioxane with HBr.
Experimental Protocols
Preparation of the 1,4-Dioxane-Bromine Complex (Method 1)
This protocol is adapted from Organic Syntheses.[3]
Procedure:
-
To 500 g of 1,4-dioxane, rapidly add 990 g of bromine with cooling.
-
Pour the resulting hot solution into 2 liters of ice-water.
-
Filter the orange precipitate.
-
Dry the solid on a porous plate.
Yield: 94% of the 1,4-dioxane-bromine complex.[3]
Preparation of the 1,4-Dioxane-Bromine Complex (Method 2)
This protocol is an alternative method for preparing the complex.[3]
Procedure:
-
To 160 g of 1,4-dioxane (distilled over sodium), add 320 g of dry bromine with rapid stirring. The temperature of the solution will rise to approximately 60 °C.
-
Pour the warm solution into 2 liters of light petroleum (boiling point below 40 °C) pre-cooled to -20 °C.
-
Filter the resulting yellow precipitate.
-
Remove the adhering solvent under vacuum as quickly as possible.
Note: The product is volatile, so rapid handling is necessary to minimize loss. The complex can be stored at 0 °C.[3]
Quantitative Data Summary
| Product | Reactants | Reagent Ratio | Solvent | Temperature | Yield | Reference |
| 1,4-Dioxane-Bromine Complex | 1,4-Dioxane, Bromine | 1:1.1 (dioxane:bromine by mass) | None (initially) | Cooled, then exothermic | 94% | [3] |
| 1,4-Dioxane-Bromine Complex | 1,4-Dioxane, Bromine | 1:2 (dioxane:bromine by mass) | Light Petroleum | 60 °C then -20 °C | Not specified, but implied high | [3] |
| 2,2'-Dibromodiethyl ether | 1,4-Dioxane, Hydrogen Bromide | Not specified | None | Room Temperature | Not specified | [4] |
Applications in Synthesis
The 1,4-dioxane-bromine complex is primarily used as a solid brominating agent, offering advantages in handling and selectivity over liquid bromine. It has been successfully employed in the regioselective bromination of various aromatic compounds, including substituted coumarins.[1][6] The use of this complex often results in cleaner reactions and higher yields of the desired brominated products.[1]
Conclusion
The electrophilic bromination of 1,4-dioxane does not typically lead to substitution on the dioxane ring itself. Instead, the reaction predominantly forms a stable 1:1 charge-transfer complex, dioxane dibromide. This solid complex is a valuable reagent in organic synthesis, serving as a safe and selective source of electrophilic bromine. Understanding the conditions that favor complex formation versus ring-opening is crucial for researchers utilizing 1,4-dioxane in the presence of bromine and related electrophiles. The detailed protocols and quantitative data presented in this guide offer a practical resource for the preparation and application of this important synthetic intermediate.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. THE REACTION OF DIOXANE WITH HYDROGEN BROMIDE: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Bromo-1,4-dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
This section summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-1,4-dioxane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of a bromine atom on the 1,4-dioxane ring is expected to induce significant changes in the chemical shifts of the neighboring protons and carbons due to its electronegativity and anisotropic effects.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 5.0 - 5.5 | Doublet of doublets (dd) | J_ax-ax ≈ 8-10, J_ax-eq ≈ 2-4 |
| H-3 (axial) | 3.8 - 4.2 | Multiplet (m) | |
| H-3 (equatorial) | 3.5 - 3.9 | Multiplet (m) | |
| H-5 (axial) | 3.6 - 4.0 | Multiplet (m) | |
| H-5 (equatorial) | 3.4 - 3.8 | Multiplet (m) | |
| H-6 (axial) | 3.7 - 4.1 | Multiplet (m) | |
| H-6 (equatorial) | 3.5 - 3.9 | Multiplet (m) |
Rationale for Prediction: The proton at the C-2 position (H-2), being directly attached to the carbon bearing the bromine atom, is expected to be the most deshielded and appear at the lowest field. The protons on the adjacent C-3 and the more distant C-5 and C-6 carbons will exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts are predicted based on the known spectrum of 1,4-dioxane and the typical downfield shift caused by a bromine substituent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 75 - 85 |
| C-3 | 65 - 70 |
| C-5 | 66 - 71 |
| C-6 | 64 - 69 |
Rationale for Prediction: The carbon atom directly bonded to the bromine (C-2) will be significantly deshielded and appear at a lower field compared to the other carbons in the ring. The other carbon atoms (C-3, C-5, and C-6) will have chemical shifts similar to those in 1,4-dioxane but may be slightly shifted due to the inductive effect of the bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by C-H and C-O stretching and bending vibrations, with a characteristic absorption for the C-Br bond.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950 - 2850 | C-H stretch | Strong |
| 1470 - 1440 | C-H bend (scissoring) | Medium |
| 1150 - 1050 | C-O-C stretch (asymmetric) | Strong |
| 1050 - 950 | C-O-C stretch (symmetric) | Strong |
| 600 - 500 | C-Br stretch | Medium to Strong |
Rationale for Prediction: The C-H and C-O stretching and bending vibrations are characteristic of the dioxane ring structure. The key diagnostic peak will be the C-Br stretching vibration, which typically appears in the fingerprint region between 600 and 500 cm⁻¹[1][2].
Mass Spectrometry (MS)
The mass spectrum of this compound will be characterized by the presence of a molecular ion peak and a distinct isotopic pattern due to the presence of bromine.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 166/168 | [M]⁺ | Molecular ion peak. The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes[3][4]. |
| 87 | [M - Br]⁺ | Loss of a bromine radical. |
| 88 | [C₄H₈O₂]⁺ | Fragment corresponding to 1,4-dioxane, potentially from rearrangement and loss of Br. |
| 57 | [C₃H₅O]⁺ | Common fragment from the cleavage of the dioxane ring. |
| 43 | [C₂H₃O]⁺ | Further fragmentation. |
Rationale for Prediction: The most characteristic feature in the mass spectrum of a monobrominated compound is the M/M+2 isotopic pattern with a roughly 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[3][4][5]. Fragmentation is expected to proceed via the loss of the bromine atom and cleavage of the ether linkages.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.
-
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC-MS Analysis:
-
Gas Chromatography: Inject the sample solution into the GC. The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase. Typical columns for this type of analysis include non-polar or medium-polarity columns (e.g., DB-5ms).
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method for fragmentation. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
The Elusive 2-Bromo-1,4-dioxane: A Technical Examination of a Presumed Reactive Intermediate
An in-depth guide for researchers, scientists, and drug development professionals on the characterization, synthesis, and notable absence in scientific literature of 2-Bromo-1,4-dioxane. This whitepaper addresses the challenges in isolating this compound and provides a comprehensive overview of related, stable brominated dioxane derivatives and their synthetic pathways.
Executive Summary
The synthesis and characterization of halogenated heterocycles are of significant interest in medicinal and synthetic chemistry. However, a thorough investigation into the scientific literature for "this compound" (CAS 179690-41-6) reveals a conspicuous absence of substantive data. While the compound is listed in several chemical databases[1][2], a notable entry in PubChem suggests it "might not be a discrete structure"[3]. This guide posits that this compound is likely a highly unstable and reactive intermediate, a hypothesis supported by the known chemistry of α-haloethers.
This document will explore the probable reasons for the instability of this compound. In lieu of a direct history and discovery narrative for this elusive compound, this guide will provide a detailed technical overview of closely related and well-characterized brominated dioxane species. These include the stable dioxane-bromine addition complexes and the isomeric 2-(2-Bromoethyl)-1,3-dioxane. Detailed experimental protocols for the synthesis of these related compounds, along with their available physical and spectroscopic data, are presented to serve as a valuable resource for researchers in this field.
The Instability of this compound: A Chemical Perspective
The presumed instability of this compound can be attributed to its classification as an α-haloether. The proximity of the electronegative bromine atom to the ether oxygen atom creates a highly polarized and reactive C-Br bond. This structural feature makes the compound susceptible to rapid decomposition through several pathways, including elimination and nucleophilic substitution, often leading to ring-opened products.
The direct bromination of 1,4-dioxane does not yield the 2-bromo substituted product. Instead, it readily forms a stable, solid charge-transfer complex, dioxane dibromide[4][5]. Under more forcing conditions with reagents like hydrogen bromide, the reaction leads to the cleavage of the dioxane ring, producing 2,2'-dibromodiethyl ether. These observations further support the notion that the monosubstituted this compound is not a favored product and is likely too unstable to be isolated under typical reaction conditions.
Dioxane-Bromine Complexes: Stable and Characterized Alternatives
In contrast to the elusive nature of this compound, the addition complexes of dioxane with bromine are well-documented and have found utility as solid brominating agents[4][6].
Synthesis of Dioxane Dibromide
A common method for the preparation of the 1:1 dioxane-bromine complex, often referred to as dioxane dibromide, involves the direct reaction of bromine with 1,4-dioxane[5][7].
Experimental Protocol: Preparation of Dioxane Dibromide [7]
-
To ice-cold 1,4-dioxane (8 mL, 8.1 g, 92 mmol), add bromine (3 mL, 9.3 g, 58.1 mmol) dropwise with stirring.
-
An orange-colored solid will precipitate during the addition.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Filter the resulting orange product, wash with a small amount of cold dioxane, and dry in a desiccator under reduced pressure.
-
The product can be stored in a refrigerator at temperatures below 0 °C.
Physical and Spectroscopic Data
The resulting dioxane dibromide is an orange solid with a melting point of 61–62 °C[4]. It is sparingly soluble in water, with which it slowly hydrolyzes, and is more soluble in organic solvents like chloroform and carbon tetrachloride[5].
| Property | Value | Reference |
| Molecular Formula | C₄H₈Br₂O₂ | [4] |
| Melting Point | 61–62 °C | [4] |
| Appearance | Orange Solid | [7] |
Isomeric Stability: The Case of 2-(2-Bromoethyl)-1,3-dioxane
While this compound remains uncharacterized, its isomer, 2-(2-Bromoethyl)-1,3-dioxane, is a stable, commercially available compound with well-documented synthetic protocols and spectroscopic data. This highlights the critical role of the halogen's position relative to the ether oxygen in determining the stability of the molecule.
Synthesis of 2-(2-Bromoethyl)-1,3-dioxane
The synthesis of this isomer typically involves the reaction of 3-bromopropanal (generated in situ from acrolein and hydrogen bromide) with 1,3-propanediol.
Experimental Workflow for the Synthesis of 2-(2-Bromoethyl)-1,3-dioxane
Caption: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane.
Physical and Spectroscopic Data for 2-(2-Bromoethyl)-1,3-dioxane
| Property | Value |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| Boiling Point | 72–75 °C at 2.0 mmHg |
| Refractive Index (n²⁰/D) | 1.4809 |
¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.70 | t | 1H | -O-CH(CH₂Br)-O- |
| 4.10 | m | 2H | -O-CH₂- (axial) |
| 3.78 | m | 2H | -O-CH₂- (equatorial) |
| 3.45 | t | 2H | -CH₂-Br |
| 2.10 | m | 2H | -CH₂-CH₂-Br |
| 1.35 | m | 2H | -O-CH₂-CH₂-CH₂-O- |
¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 100.9 | -O-CH-O- |
| 67.0 | -O-CH₂- |
| 35.5 | -CH₂-CH₂-Br |
| 27.6 | -CH₂-Br |
| 25.7 | -O-CH₂-CH₂-CH₂-O- |
Conclusion
The available scientific evidence strongly suggests that this compound is not a readily isolable compound, likely due to the inherent instability of its α-haloether structure. Direct bromination of 1,4-dioxane leads to the formation of stable dioxane-dibromide complexes or ring-opened products, rather than the desired 2-substituted derivative. For researchers and professionals in drug development requiring a brominated dioxane synthon, the stable and well-characterized isomer, 2-(2-Bromoethyl)-1,3-dioxane, or the use of dioxane dibromide as a solid brominating agent, represent viable and well-documented alternatives. Further investigation into the potential transient existence of this compound would likely require advanced techniques for the study of reactive intermediates.
References
- 1. This compound | 179690-41-6 [chemicalbook.com]
- 2. This compound | 179690-41-6 [sigmaaldrich.com]
- 3. This compound | C4H7BrO2 | CID 21982621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Solubility of 2-Bromo-1,4-dioxane in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide, therefore, provides a qualitative assessment of the expected solubility of 2-Bromo-1,4-dioxane based on its molecular structure and general principles of solubility. Furthermore, it outlines a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in organic solvents.
Core Concepts: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the types of atoms and chemical bonds present.
This compound is a substituted heterocyclic ether. The dioxane ring, with its two oxygen atoms, introduces polarity and the capacity for hydrogen bond acceptance. However, the presence of the bromine atom and the carbon-hydrogen bonds of the ethyl group contribute to its nonpolar character. Consequently, this compound is expected to exhibit a degree of polarity, making it likely soluble in a range of organic solvents. Halogenated organic compounds are generally soluble in nonpolar organic solvents.[1]
Qualitative Solubility Data
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on the principles discussed above. It is important to emphasize that these are estimations and should be confirmed by experimental determination.
| Solvent Classification | Solvent Example | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | The synthesis of a related compound, 2-(2-Bromoethyl)-1,3-dioxane, utilizes dichloromethane as a solvent, suggesting good solubility.[2] |
| Tetrahydrofuran (THF) | Soluble | THF is a cyclic ether with a similar polarity to the dioxane ring, making favorable interactions likely. | |
| Acetone | Soluble | Acetone's polarity should be sufficient to dissolve this compound. | |
| Acetonitrile | Moderately Soluble | The high polarity of acetonitrile might lead to slightly lower solubility compared to less polar aprotic solvents. | |
| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor to the ether oxygens of the dioxane ring. A related compound, 2-(2-Bromoethyl)-1,3-dioxane, is reported to be soluble in ethanol. |
| Methanol | Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding capability should facilitate dissolution. | |
| Nonpolar | Hexane | Sparingly Soluble to Insoluble | The significant polarity of the dioxane ring and the bromine atom may limit solubility in highly nonpolar solvents like hexane. |
| Toluene | Moderately Soluble | The aromatic ring of toluene can induce dipole interactions, potentially leading to better solubility than in alkanes. |
Experimental Protocols
For researchers requiring precise solubility data, the following is a general experimental protocol for the determination of the solubility of a liquid solute in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringe filters (chemically compatible with the solvent and solute)
-
Vials for sample collection
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A common timeframe is 24-48 hours, but the optimal time should be determined experimentally.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing any undissolved solute, the pipette tip should be kept away from the bottom of the vial.
-
Filter the collected sample through a chemically compatible syringe filter to remove any suspended micro-droplets of the undissolved solute.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions as the standards.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage.
-
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis of a bromo-dioxane derivative, which provides context for the types of solvents in which this compound is likely to be soluble.
Caption: Synthesis Workflow for a Bromo-Dioxane Derivative.
References
Methodological & Application
Application Notes and Protocols: Reactions of 2-Bromo-1,4-dioxane with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,4-dioxane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting a wide range of biological receptors, including adrenergic, serotoninergic, and dopaminergic systems.[1][2] 2-Bromo-1,4-dioxane serves as a key electrophilic intermediate for the synthesis of novel 2-substituted 1,4-dioxane derivatives. The carbon-bromine bond can be readily displaced by a variety of nucleophiles, providing a versatile route to functionalized dioxane building blocks for drug discovery and fine chemical synthesis.[3][4]
This document provides an overview of the nucleophilic substitution reactions of this compound and offers generalized protocols for its reaction with common classes of nucleophiles.
General Reaction and Mechanism this compound is a secondary alkyl halide. Consequently, its reaction with nucleophiles can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions. Strong, anionic nucleophiles and polar aprotic solvents typically favor the bimolecular SN2 pathway, which proceeds with inversion of stereochemistry. Weak, neutral nucleophiles and polar protic solvents may favor the unimolecular SN1 pathway, which involves a carbocation intermediate and can lead to a racemic mixture of products.[5][6] The choice of nucleophile, solvent, and temperature is critical in directing the reaction toward the desired product.
Caption: General reaction scheme for the nucleophilic substitution of this compound.
Reactions with Nitrogen Nucleophiles
The substitution of the bromine atom with nitrogen nucleophiles, such as primary and secondary amines, is a crucial step for producing compounds with potential biological activity, as the resulting amino-dioxane scaffold is common in pharmacologically active molecules.[2] These reactions typically require elevated temperatures to proceed at a reasonable rate.
Quantitative Data (Representative)
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference / Note |
|---|---|---|---|---|---|
| Methylamine | Ethanol | 100 | 48 | 83.3 | Based on a similar tosylate substrate[7] |
| Benzylamine | Dioxane | 100 | 16-24 | 70-85 | Representative |
| Piperidine | DMF | 90 | 12 | 80-90 | Representative |
Experimental Protocol: Synthesis of 2-(Benzylamino)-1,4-dioxane
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask or pressure vessel
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
-
Procedure:
-
To a pressure vessel, add this compound, 1,4-dioxane (solvent, approx. 0.1 M), benzylamine, and finely ground potassium carbonate.
-
Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.
-
Maintain the temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove potassium carbonate and rinse the solid with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure 2-(benzylamino)-1,4-dioxane.
-
Reactions with Oxygen Nucleophiles
Oxygen nucleophiles, such as alkoxides and hydroxide, react with this compound to form 2-alkoxy or 2-hydroxy derivatives. These reactions are typically high-yielding and proceed via an SN2 mechanism, especially with strong alkoxide nucleophiles.
Quantitative Data (Representative)
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Note |
|---|---|---|---|---|---|
| Sodium Methoxide | Methanol | Reflux (65) | 4 | 85-95 | Representative |
| Sodium Ethoxide | Ethanol | Reflux (78) | 4 | 85-95 | Representative |
| Potassium Hydroxide | Water/Dioxane | 100 | 8 | 75-85 | Representative |
Experimental Protocol: Synthesis of 2-Methoxy-1,4-dioxane
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Methanol
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
-
Procedure:
-
Set up a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add sodium methoxide to the flask, followed by anhydrous methanol to create a solution (approx. 0.5 M).
-
Dissolve this compound in a minimal amount of anhydrous methanol and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred sodium methoxide solution at room temperature.
-
After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 4 hours.
-
Cool the reaction to room temperature and quench by slowly adding deionized water.
-
Remove most of the methanol using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude product. Further purification can be achieved by distillation if necessary.
-
Reactions with Sulfur Nucleophiles
Due to the high nucleophilicity of sulfur, thiols and their conjugate bases (thiolates) react efficiently with this compound, often under milder conditions than their oxygen and nitrogen counterparts.[8][9] These reactions are excellent for synthesizing thioethers.
Quantitative Data (Representative)
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Note |
|---|---|---|---|---|---|
| Sodium Ethanethiolate | Ethanol | 50 | 3 | >90 | Representative |
| Sodium Thiophenoxide | DMF | 25-50 | 4 | >90 | Representative |
| Thiourea | Ethanol | Reflux (78) | 6 | 80-90 | Followed by hydrolysis |
Experimental Protocol: Synthesis of 2-(Ethylthio)-1,4-dioxane
-
Materials:
-
This compound (1.0 eq)
-
Ethanethiol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried two-neck flask under nitrogen, add sodium hydride.
-
Add anhydrous THF to create a suspension and cool the flask to 0°C in an ice bath.
-
Slowly add ethanethiol via syringe to the stirred suspension. Allow the mixture to stir for 20 minutes at 0°C to form the sodium thiolate.
-
Add a solution of this compound in THF dropwise to the thiolate solution at 0°C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0°C.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography.
-
General Experimental Workflow
The successful synthesis and isolation of 2-substituted-1,4-dioxanes follows a standard workflow in synthetic organic chemistry, from reaction setup to final analysis.
Caption: A typical workflow for the synthesis and purification of 2-substituted-1,4-dioxanes.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 4. pnas.org [pnas.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. Reactivity of sulfur nucleophiles towards S-nitrosothiols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Bromo-1,4-dioxane as an Electrophile in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-1,4-dioxane as an electrophile in nucleophilic substitution reactions. Due to the limited specific literature on this substrate, the following protocols are based on established principles of nucleophilic substitution on α-haloethers and analogous cyclic systems. These notes are intended to serve as a foundational guide for researchers exploring the synthesis of novel 2-substituted-1,4-dioxane derivatives.
Introduction
This compound is a heterocyclic compound featuring a bromine atom on a carbon adjacent to an ether oxygen. This α-haloether structure renders the C2 position electrophilic and susceptible to attack by a variety of nucleophiles. The resulting 2-substituted-1,4-dioxane scaffolds are of interest in medicinal chemistry and drug development as they can be considered conformationally restricted analogs of acyclic ethers and can serve as bioisosteres for other heterocyclic systems. The substitution reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry if the starting material is chiral.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a direct method for the synthesis of 2-amino-1,4-dioxane derivatives. These reactions are typically performed in the presence of a base to neutralize the hydrogen bromide generated. It is important to note that with primary amines, over-alkylation to form the tertiary amine can be a competing side reaction. Using an excess of the primary amine can help to favor the formation of the secondary amine product.
Generalized Reaction Scheme:
Figure 1. General reaction of this compound with amines.
Table 1: Representative Reaction Conditions for Amination
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amine (e.g., Benzylamine) | K₂CO₃ | Acetonitrile | 80 | 12-24 | 60-80 |
| Secondary Amine (e.g., Morpholine) | Triethylamine | Dichloromethane | 25-40 | 8-16 | 70-90 |
| Aniline | NaHCO₃ | Dimethylformamide | 100 | 24-48 | 40-60 |
Experimental Protocol: Synthesis of 2-(Benzylamino)-1,4-dioxane
-
To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.0 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(benzylamino)-1,4-dioxane.
Reaction with Thiol Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles for SN2 reactions. The reaction of this compound with a thiol in the presence of a base, or with a pre-formed sodium thiolate, provides a straightforward route to 2-(alkylthio)- or 2-(arylthio)-1,4-dioxane derivatives. These reactions are generally high-yielding and proceed under mild conditions.
Generalized Reaction Scheme:
Stereoselective Reactions of 2-Bromo-1,4-dioxane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,4-dioxane is a heterocyclic compound with potential applications in organic synthesis and drug discovery. The presence of a bromine atom at the C2 position introduces a reactive center that can participate in a variety of chemical transformations. Of particular interest are stereoselective reactions involving this substrate, which allow for the controlled synthesis of chiral 1,4-dioxane derivatives. Such chiral scaffolds are valuable building blocks in the development of new pharmaceutical agents, as the three-dimensional arrangement of atoms in a molecule is often critical for its biological activity.
This document provides an overview of the potential for stereoselective reactions involving this compound. However, a comprehensive review of publicly available scientific literature and chemical databases did not yield specific, well-documented examples of stereoselective reactions with detailed experimental protocols starting from this compound. The information presented herein is therefore based on general principles of stereoselective synthesis and is intended to serve as a guide for future research and development in this area.
Theoretical Applications in Stereoselective Synthesis
Stereoselective Nucleophilic Substitution
The bromine atom in this compound can be displaced by a variety of nucleophiles. By employing chiral nucleophiles or chiral catalysts, it is theoretically possible to achieve stereocontrol in these substitution reactions.
Potential Reaction Scheme:
Caption: General scheme for stereoselective nucleophilic substitution of this compound.
Hypothetical Experimental Protocol (Based on General Principles):
A hypothetical protocol for a stereoselective nucleophilic substitution on this compound is outlined below. This is a generalized procedure and would require significant optimization for any specific nucleophile and catalyst system.
Objective: To synthesize a chiral 2-substituted-1,4-dioxane via a stereoselective nucleophilic substitution reaction.
Materials:
-
This compound
-
Chiral nucleophile (e.g., a chiral amine, alcohol, or a pre-formed chiral enolate)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
Appropriate chiral catalyst or ligand (if applicable)
-
Reagents for work-up and purification (e.g., saturated aqueous ammonium chloride, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the chiral nucleophile and the anhydrous solvent.
-
If a catalyst is used, add the chiral catalyst or the combination of a metal precursor and a chiral ligand to the flask.
-
Cool the reaction mixture to a predetermined temperature (e.g., -78 °C, 0 °C, or room temperature, to be optimized).
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired chiral 2-substituted-1,4-dioxane.
-
Characterize the product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and determine the stereochemical outcome (e.g., diastereomeric ratio or enantiomeric excess) using a suitable analytical technique (e.g., chiral High-Performance Liquid Chromatography (HPLC) or NMR with a chiral shift reagent).
Expected Data Presentation:
The results of such an experiment would be summarized in a table format.
| Entry | Chiral Nucleophile/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. or e.e. (%) |
| 1 | Example 1 | THF | -78 | 4 | - | - |
| 2 | Example 2 | DCM | 0 | 12 | - | - |
Yields, diastereomeric ratios (d.r.), and enantiomeric excess (e.e.) are hypothetical and would need to be determined experimentally.
This compound in Asymmetric Catalysis
Another potential application is the use of derivatives of this compound as chiral ligands in asymmetric catalysis. The dioxane scaffold could be functionalized to create novel bidentate or monodentate ligands for transition metal-catalyzed reactions.
Conceptual Workflow:
Caption: Conceptual workflow for the development of chiral ligands from this compound for asymmetric catalysis.
Challenges and Future Directions
The lack of specific examples of stereoselective reactions involving this compound in the scientific literature presents a significant challenge. This suggests that either such reactions are not commonly employed, or that the results of such studies have not been published.
Future research in this area should focus on:
-
Systematic Screening: A systematic investigation of various chiral nucleophiles and catalysts in substitution reactions with this compound to identify conditions that afford high stereoselectivity.
-
Development of Chiral Dioxane-Based Ligands: The synthesis and evaluation of novel chiral ligands derived from this compound for a range of asymmetric transformations.
-
Computational Studies: The use of computational modeling to predict the stereochemical outcomes of potential reactions and to aid in the rational design of chiral catalysts and ligands.
While the potential for stereoselective reactions involving this compound is theoretically sound, there is a clear need for experimental validation. The protocols and concepts outlined in these application notes are intended to provide a starting point for researchers interested in exploring the synthetic utility of this compound in the field of asymmetric synthesis and drug development. The successful development of such reactions would provide valuable new tools for the construction of complex, chiral molecules.
Application Notes and Protocols: 2-Bromo-1,4-dioxane in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,4-dioxane is a halogenated heterocyclic compound with potential as a versatile building block in organic synthesis. Its structure, featuring a bromine atom on a carbon adjacent to an ether oxygen (an α-bromoether), suggests a high reactivity towards nucleophilic substitution. This reactivity can be harnessed for the construction of more complex heterocyclic systems, which are core scaffolds in many pharmaceutical agents. This document provides an overview of the predicted reactivity of this compound and presents generalized protocols for its application in the synthesis of key heterocyclic compounds, based on analogous reactions of similar α-haloethers and related electrophiles. While direct literature precedents for the use of this compound are limited, the principles outlined below provide a strong foundation for its exploration in synthetic chemistry.
Predicted Reactivity and Mechanistic Pathways
The key to the synthetic utility of this compound lies in the lability of the carbon-bromine bond at the C2 position. The adjacent oxygen atom can stabilize a developing positive charge, facilitating the departure of the bromide leaving group. This suggests that nucleophilic substitution reactions can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile.
-
SN1 Pathway: In polar, protic solvents, the C-Br bond can ionize to form a relatively stable oxocarbenium ion intermediate. This intermediate is then rapidly attacked by a nucleophile. This pathway would likely lead to a racemic mixture if the starting material were chiral.
-
SN2 Pathway: With strong, anionic nucleophiles in polar, aprotic solvents, a direct backside attack on the C-Br bond is expected, leading to an inversion of stereochemistry if a chiral center is present.
Caption: General signaling pathways for SN1 and SN2 reactions of this compound.
Application in Heterocyclic Synthesis: Protocols and Data
The following sections outline generalized protocols for the synthesis of morpholine, piperazine, and thiazole derivatives using this compound as a key electrophile. These protocols are based on well-established synthetic methodologies for these heterocycles using analogous starting materials.
Synthesis of N-Substituted Morpholine Derivatives
The reaction of this compound with primary or secondary amines can be envisioned as a direct route to N-substituted 2-amino-1,4-dioxane derivatives, which are structurally related to morpholines. A subsequent ring transformation or functional group manipulation could potentially lead to morpholine rings. A more direct, albeit hypothetical, approach would involve an intramolecular cyclization of an intermediate formed from this compound.
Generalized Experimental Protocol:
-
To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq.).
-
This compound (1.1 eq.) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to a temperature between 60-100 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Table 1: Representative Data for Nucleophilic Substitution on α-Haloethers with Amines
| Entry | α-Haloether | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotetrahydropyran | Benzylamine | K₂CO₃ | CH₃CN | 80 | 12 | 85 |
| 2 | Chloromethyl methyl ether | Morpholine | Et₃N | DCM | 25 | 4 | 92 |
| 3 | 2-Bromotetrahydrofuran | Piperidine | NaHCO₃ | DMF | 60 | 8 | 78 |
Note: Data is based on analogous reactions and serves as a starting point for optimization.
Caption: A generalized experimental workflow for the synthesis of N-substituted heterocycles.
Synthesis of Piperazine Derivatives
A plausible route to piperazine derivatives could involve the reaction of this compound with a 1,2-diamine. This would likely proceed via a double N-alkylation to form a dioxane-fused pyrazine, which could then be further transformed.
Generalized Experimental Protocol:
-
A mixture of the 1,2-diamine (1.0 eq.) and a base such as potassium carbonate (2.5 eq.) in a polar aprotic solvent like DMF is prepared.
-
This compound (2.2 eq.) is added, and the mixture is heated to 80-120 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled, filtered, and the solvent is evaporated.
-
The residue is purified by column chromatography to yield the desired product.
Table 2: Representative Data for Diamine Alkylation
| Entry | Dihalide | Diamine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Dibromoethane | Ethylenediamine | K₂CO₃ | EtOH | Reflux | 24 | 65 |
| 2 | 1,3-Dichloropropane | N,N'-Dimethylethylenediamine | NaH | DMF | 100 | 12 | 75 |
Note: Data is based on analogous reactions and serves as a starting point for optimization.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, typically involves the reaction of an α-haloketone with a thioamide. By analogy, this compound, as an α-haloether, could potentially react with thioamides or thiourea to form 2-amino- or 2-substituted-thiazole derivatives bearing a dioxane moiety.
Generalized Experimental Protocol:
-
Thiourea or a substituted thioamide (1.0 eq.) and this compound (1.0 eq.) are dissolved in a protic solvent such as ethanol.
-
The mixture is heated at reflux, and the reaction is monitored by TLC.
-
Upon consumption of the starting materials, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether and filtered to obtain the crude product, which can be further purified by recrystallization.
Table 3: Representative Data for Hantzsch Thiazole Synthesis
| Entry | α-Halocarbonyl | Thioamide | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | Thiourea | EtOH | Reflux | 3 | 95 |
| 2 | Ethyl bromopyruvate | Thioacetamide | EtOH | Reflux | 5 | 88 |
| 3 | Chloroacetone | Phenylthiourea | Acetone | Reflux | 6 | 82 |
Note: Data is based on analogous reactions and serves as a starting point for optimization.
Caption: Proposed reaction pathway for the synthesis of a dioxanyl-substituted thiazole.
Conclusion
This compound holds promise as a reactive intermediate for the synthesis of a variety of heterocyclic compounds. While direct, published applications are not abundant, its structural similarity to other α-haloethers allows for the rational design of synthetic routes to important heterocyclic scaffolds. The generalized protocols and comparative data presented in these application notes provide a solid starting point for researchers and drug development professionals to explore the synthetic potential of this versatile building block. Further investigation and optimization of reaction conditions will be necessary to fully elucidate its utility in the synthesis of novel bioactive molecules.
Palladium-Catalyzed Cross-Coupling with 2-Bromo-1,4-dioxane: Application Notes and Protocols for Method Development
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dioxane scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize this ring system, particularly at the 2-position, opens up vast possibilities for creating novel molecular architectures for drug discovery. Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct route to a diverse array of 2-substituted 1,4-dioxane derivatives starting from 2-Bromo-1,4-dioxane.
While specific literature examples of cross-coupling reactions with this compound are limited, the well-established principles of palladium catalysis provide a strong foundation for method development. This document serves as a comprehensive guide for researchers to design, optimize, and execute various palladium-catalyzed cross-coupling reactions using this compound as the electrophilic partner. The following sections detail the general mechanisms, provide starting-point protocols for key transformations, and outline a logical workflow for reaction optimization.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. The cycle can be broadly described in three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation (for Suzuki, Stille, Negishi) or Migratory Insertion (for Heck): In this step, the nucleophilic coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Notes for Key Cross-Coupling Reactions
The following notes provide an overview of several key palladium-catalyzed reactions and considerations for their application with this compound.
Suzuki-Miyaura Coupling
-
Description: Forms a C-C bond between an organohalide and an organoboron compound (typically a boronic acid or ester). It is one of the most versatile and widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents.
-
Reaction Scheme:
-
Key Components:
-
Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ are common palladium sources.
-
Ligand: Phosphine ligands such as PPh₃, P(t-Bu)₃, or more specialized biaryl phosphines like XPhos or SPhos are often required to enhance catalytic activity.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the organoboron species for transmetalation.
-
Solvent: Ethereal solvents like 1,4-dioxane or THF, often with water as a co-solvent, are typically used.[1]
-
Heck Reaction
-
Description: Forms a C-C bond by coupling an organohalide with an alkene to create a substituted alkene.[2]
-
Reaction Scheme:
-
Key Components:
-
Catalyst: Pd(OAc)₂ is a common and effective catalyst.
-
Ligand: Often performed with phosphine ligands like P(o-tolyl)₃ or PPh₃.
-
Base: An organic base such as triethylamine (NEt₃) or an inorganic base like K₂CO₃ is used to neutralize the HBr formed during the reaction.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are common.
-
Sonogashira Coupling
-
Description: Creates a C-C bond between an aryl or vinyl halide and a terminal alkyne. This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes.[3]
-
Reaction Scheme:
-
Key Components:
-
Catalyst: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand.
-
Base: An amine base, such as triethylamine or diisopropylamine, is required and often serves as the solvent or co-solvent.
-
Solvent: THF, DMF, or the amine base itself can be used as the solvent.
-
Buchwald-Hartwig Amination
-
Description: A powerful method for forming a C-N bond between an aryl halide and a primary or secondary amine.[4]
-
Reaction Scheme:
-
Key Components:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common precursors.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or biaryl phosphines like XPhos) are crucial for high efficiency.
-
Base: A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or Cs₂CO₃ is required.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.
-
Protocols for Method Development
The following are hypothetical, starting-point protocols for the cross-coupling of this compound. These should be considered as initial conditions for a more thorough optimization study.
Hypothetical Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 2-Phenyl-1,4-dioxane.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add 3 mL of anhydrous 1,4-dioxane and 0.5 mL of degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Template for Suzuki-Miyaura Coupling Optimization Data
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | |
| 2 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 12 | |
| ... | ... | ... | ... | ... | ... | ... |
Hypothetical Protocol 2: Heck Coupling of this compound with Styrene
Objective: To synthesize 2-Styryl-1,4-dioxane.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%).
-
Seal the tube, and evacuate and backfill with argon.
-
Add anhydrous DMF (5 mL), this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and NEt₃ (2.0 mmol, 2.0 equiv.) via syringe.
-
Heat the reaction mixture at 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash column chromatography.
Table 2: Template for Heck Coupling Optimization Data
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | NEt₃ (2) | DMF | 100 | 16 | |
| 2 | Pd(OAc)₂ (3) | PPh₃ (6) | NEt₃ (2) | DMF | 100 | 16 | |
| 3 | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ (2) | NMP | 120 | 16 | |
| ... | ... | ... | ... | ... | ... | ... |
Hypothetical Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize 2-(Morpholino)-1,4-dioxane.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried vial with NaOt-Bu (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.024 mmol, 2.4 mol%).
-
Add a stir bar, this compound (1.0 mmol, 1.0 equiv.), and anhydrous toluene (5 mL).
-
Finally, add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Heat the reaction mixture at 100 °C for 18-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Table 3: Template for Buchwald-Hartwig Amination Optimization Data
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | Xantphos (2.4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 18 | |
| 3 | Pd₂(dba)₃ (1) | Xantphos (2.4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | |
| ... | ... | ... | ... | ... | ... | ... |
Visualization of a Typical Experimental Setup
The following diagram illustrates a standard laboratory setup for performing palladium-catalyzed cross-coupling reactions under an inert atmosphere, which is crucial for maintaining the activity of the catalyst.
References
- 1. The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 2-Substituted-1,4-Dioxanes from 2-Bromo-1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of 2-substituted-1,4-dioxanes utilizing 2-bromo-1,4-dioxane as a key starting material. The methodologies outlined below focus on modern palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means to introduce carbon and nitrogen-based substituents at the 2-position of the 1,4-dioxane ring.
Introduction
The 1,4-dioxane scaffold is a prevalent motif in medicinal chemistry and materials science. The introduction of substituents at the 2-position allows for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and enables the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound serves as a versatile precursor for these transformations, acting as a synthetic handle for the introduction of diverse functionalities. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Synthetic Strategies Overview
The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance and generally proceed with good to excellent yields.
Figure 1. Overview of palladium-catalyzed cross-coupling reactions for the synthesis of 2-substituted-1,4-dioxanes.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the synthesis of 2-substituted-1,4-dioxanes from this compound based on analogous transformations of vinyl bromides.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Dioxane | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 12 | 70-80 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 24 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 20 | 70-80 |
| 4 | N-Methylaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Dioxane | 100 | 24 | 65-75 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Dioxane | 80 | 16 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N/DMF | DMF | 90 | 12 | 70-80 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Acetonitrile | 70 | 18 | 65-75 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried before use. Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1,4-dioxane
This protocol describes the synthesis of 2-phenyl-1,4-dioxane as a representative example.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed 2 M aqueous Na₂CO₃ solution (2.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-1,4-dioxane.
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-(Morpholino)-1,4-dioxane
This protocol describes the synthesis of 2-(morpholino)-1,4-dioxane as a representative example.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(morpholino)-1,4-dioxane.
Figure 3. Experimental workflow for the Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling for the Synthesis of 2-(Phenylethynyl)-1,4-dioxane
This protocol describes the synthesis of 2-(phenylethynyl)-1,4-dioxane as a representative example.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(phenylethynyl)-1,4-dioxane.
Figure 4. Experimental workflow for the Sonogashira coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Application of Bromo-Dioxane Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of bromo-dioxane derivatives, specifically 2-(2-bromoethyl)-1,3-dioxane and bromo-1,4-benzodioxane analogues, as versatile building blocks in medicinal chemistry. These compounds serve as crucial intermediates in the synthesis of a variety of biologically active molecules, demonstrating their importance in modern drug discovery and development.
Application Notes
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] Its derivatives are key components in the design of agonists and antagonists for various receptors, including neuronal nicotinic, α1-adrenergic, and serotoninergic receptors, as well as in the development of anticancer and antibacterial agents.[1][2] The introduction of a bromine atom to the dioxane or benzodioxane ring provides a reactive handle for further synthetic transformations, making these bromo-derivatives highly valuable in the construction of complex molecular architectures.
Synthesis of PARP1 Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair pathway and a validated target for cancer therapy. Several PARP1 inhibitors have been developed, and bromo-benzodioxane derivatives have been utilized as important intermediates in their synthesis. For instance, 2,3-dihydrobenzo[b][3]dioxine-5-carboxamide derivatives have been identified as potent PARP1 inhibitors.[4] The synthesis of these compounds often involves the reaction of a substituted bromo-benzodioxane with an appropriate amine or other nucleophile.
Development of Monoamine Oxidase B (MAO-B) Inhibitors
Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. A series of 1,4-benzodioxan-substituted chalcones have been designed and synthesized as selective and reversible MAO-B inhibitors.[5] The synthesis of these chalcones typically involves the Claisen-Schmidt condensation of a substituted benzaldehyde, which can be derived from a bromo-benzodioxane, with an appropriate acetophenone. The most potent compound in one study, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][3]dioxin-6-yl)prop-2-en-1-one, exhibited an IC50 of 0.026 µM for human MAO-B.[5]
Utility of 2-(2-Bromoethyl)-1,3-dioxane as a Masked Aldehyde
2-(2-Bromoethyl)-1,3-dioxane serves as a versatile synthetic intermediate, essentially acting as a masked form of 3-bromopropionaldehyde.[6] The dioxane moiety protects the aldehyde functionality, which is stable under basic conditions but can be deprotected under acidic conditions.[7] This allows for selective reactions at the bromine-bearing carbon, such as Grignard reactions to form ketones, without interference from the aldehyde group.[6] This strategy is valuable in the synthesis of complex molecules where a latent aldehyde is required.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature, highlighting the efficacy of compounds synthesized using bromo-dioxane derivatives.
Table 1: PARP1 Inhibition Data for Benzodioxane Derivatives [4]
| Compound | PARP1 IC50 (µM) |
| 3 | 12 |
| 4 | 5.8 |
| 10 | 0.88 |
Table 2: MAO-B Inhibition Data for Benzodioxan-Substituted Chalcones [5]
| Compound | hMAO-B IC50 (µM) | Selectivity Index (hMAO-A/hMAO-B) |
| 7 | >40 | - |
| 8 | 0.045 | >889 |
| 13 | 0.038 | >1053 |
| 22 | 0.026 | >1538 |
| 26 | 0.051 | >784 |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)prop-2-en-1-one (MAO-B Inhibitor)[6]
This protocol describes the synthesis of a potent MAO-B inhibitor using a Claisen-Schmidt condensation.
Materials:
-
2,3-Dihydrobenzo[b][3]dioxine-6-carbaldehyde
-
1-(3-Bromo-4-fluorophenyl)ethan-1-one
-
Ethanol
-
Aqueous sodium hydroxide solution (10%)
-
Hydrochloric acid (for neutralization)
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve 1-(3-bromo-4-fluorophenyl)ethan-1-one (1.0 mmol) and 2,3-dihydrobenzo[b][3]dioxine-6-carbaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 10% aqueous sodium hydroxide solution (2 mL) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure chalcone.
Expected Yield: 30-40% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)-4-methylbenzenesulfonamide[9]
This protocol details the initial step in the synthesis of a series of sulfonamide derivatives with potential biological activity.
Materials:
-
N-2,3-dihydrobenzo[3]dioxin-6-amine
-
4-Methylbenzenesulfonyl chloride
-
Aqueous sodium carbonate solution (10%)
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Dissolve N-2,3-dihydrobenzo[3]dioxin-6-amine (1.0 mmol) in 10% aqueous sodium carbonate solution (15 mL) in a beaker with stirring.
-
Slowly add 4-methylbenzenesulfonyl chloride (1.1 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture vigorously for 4-5 hours at room temperature.
-
Monitor the reaction completion by TLC.
-
After completion, acidify the reaction mixture to pH 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with distilled water, and air-dry to obtain the pure product.
Expected Yield: 80% Characterization: The product can be characterized by its melting point, IR spectroscopy, and ¹H NMR spectroscopy.
Visualizations
Caption: Synthetic scheme for a potent MAO-B inhibitor.
Caption: Workflow for sulfonamide synthesis.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific, publicly available, large-scale synthesis protocol for 2-Bromo-1,4-dioxane is not well-documented in the reviewed literature. The following protocol is a proposed method based on established chemical principles for the synthesis of the precursor, 1,4-dioxane, and the subsequent bromination of cyclic ethers. This protocol should be adapted and optimized under controlled laboratory or pilot plant conditions by qualified personnel.
Introduction
This compound is a heterocyclic compound of interest in organic synthesis, potentially serving as an intermediate in the preparation of more complex molecules. Its synthesis involves the bromination of 1,4-dioxane. The following application notes provide a comprehensive overview of a plausible large-scale synthesis, encompassing the production of 1,4-dioxane and its subsequent bromination.
Part 1: Large-Scale Synthesis of 1,4-Dioxane
The industrial production of 1,4-dioxane is typically achieved through the acid-catalyzed dehydration of diethylene glycol.[1]
Experimental Protocol: Synthesis of 1,4-Dioxane
Materials:
-
Diethylene glycol
-
Sulfuric acid (concentrated, ~5% by weight of diethylene glycol)[1]
Equipment:
-
Large-scale reaction vessel (e.g., 1500 L) with heating and stirring capabilities[1]
-
Distillation setup with a condenser and receiving flask
-
Vacuum pump
-
Acid trap
Procedure:
-
Charge the reaction vessel with diethylene glycol.
-
Under stirring, carefully add concentrated sulfuric acid to the diethylene glycol. The amount of sulfuric acid should be approximately 5% of the weight of the diethylene glycol.[1]
-
Heat the mixture to the reaction temperature, typically around 160 °C.[1] The reaction can be carried out under a partial vacuum.[1]
-
The 1,4-dioxane formed will vaporize along with water as an azeotrope.[1]
-
Continuously distill the azeotrope from the reaction vessel.[1]
-
Pass the vapor through an acid trap to neutralize any acidic vapors.[1]
-
Condense the vapor and collect the crude 1,4-dioxane/water mixture.
-
The crude product can be purified by further distillation to remove water and byproducts such as 2-methyl-1,3-dioxolane and acetaldehyde.[1] Yields of approximately 90% are achievable.[1]
Quantitative Data: 1,4-Dioxane Synthesis
| Parameter | Value | Reference |
| Starting Material | Diethylene Glycol | [1] |
| Catalyst | Sulfuric Acid (~5% w/w) | [1] |
| Reaction Temperature | ~160 °C | [1] |
| Pressure | Partial Vacuum | [1] |
| Approximate Yield | 90% | [1] |
Experimental Workflow: 1,4-Dioxane Synthesis
Caption: Workflow for the large-scale synthesis of 1,4-dioxane.
Part 2: Large-Scale Synthesis of this compound
The synthesis of this compound involves the electrophilic bromination of 1,4-dioxane. This reaction should be performed with caution due to the potential for runaway reactions and the hazardous nature of bromine. The use of a stable brominating agent like dioxane dibromide, which can be prepared in situ or separately, is a potential approach.[2][3]
Experimental Protocol: Bromination of 1,4-Dioxane
Materials:
-
1,4-Dioxane (purified and dry)
-
Bromine
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Large, jacketed glass-lined reactor with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser connected to a scrubber system for bromine vapors.
-
Cooling system for the reactor jacket.
-
Separatory funnel for workup.
-
Rotary evaporator for solvent removal.
-
Vacuum distillation apparatus for purification.
Procedure:
-
Preparation of Dioxane Dibromide (optional but recommended for controlled bromination): In a separate, cooled vessel, slowly add bromine to an equimolar amount of 1,4-dioxane with vigorous stirring. The complex will precipitate as a solid.[3]
-
Bromination Reaction:
-
Charge the main reactor with a solution of 1,4-dioxane in an inert solvent.
-
Cool the reactor to 0-5 °C using the cooling jacket.
-
Slowly add a solution of bromine in the same inert solvent, or the pre-formed dioxane dibromide, to the stirred 1,4-dioxane solution. Maintain the temperature below 10 °C throughout the addition.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., GC-MS or TLC) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, slowly add a cold aqueous solution of sodium thiosulfate to quench any unreacted bromine. The disappearance of the bromine color indicates complete quenching.
-
Workup:
-
Transfer the reaction mixture to a large separatory funnel.
-
Wash the organic layer sequentially with water, aqueous sodium bicarbonate solution (to neutralize any HBr formed), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
-
Quantitative Data: Hypothetical Bromination of 1,4-Dioxane
| Parameter | Value (Hypothetical) | Rationale/Reference |
| Starting Material | 1,4-Dioxane | - |
| Brominating Agent | Bromine or Dioxane Dibromide | [2][3] |
| Stoichiometry | 1:1 (Dioxane:Bromine) | Based on monosubstitution |
| Reaction Temperature | 0-10 °C | To control exothermicity |
| Solvent | Carbon Tetrachloride/Dichloromethane | Inert solvent |
| Quenching Agent | Sodium Thiosulfate | Standard for bromine |
| Purification Method | Vacuum Distillation | For high-boiling liquids |
Experimental Workflow: Bromination of 1,4-Dioxane
Caption: Proposed workflow for the bromination of 1,4-dioxane.
Safety Considerations
-
1,4-Dioxane: is a flammable liquid and a suspected human carcinogen. Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).
-
Bromine: is highly corrosive, toxic, and causes severe burns. All manipulations should be carried out in a chemical fume hood with appropriate PPE, including gloves, goggles, and a face shield. A bromine spill kit should be readily available.
-
Bromination Reaction: The bromination of ethers can be highly exothermic. Strict temperature control is crucial to prevent a runaway reaction. The slow addition of the brominating agent to the cooled substrate solution is essential.
-
Hydrogen Bromide (HBr): is a corrosive gas that is a byproduct of the reaction. The reaction apparatus should be equipped with a scrubber containing a sodium hydroxide solution to neutralize the evolved HBr.
Signaling Pathways
Signaling pathways are not directly applicable to this chemical synthesis protocol. However, a logical relationship diagram for the overall synthesis is provided below.
Logical Relationship: Overall Synthesis
Caption: Logical flow from starting material to final product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1,4-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-1,4-dioxane synthesis.
Troubleshooting Guide
Low yield in the synthesis of this compound is a common issue that can be attributed to several factors, from the quality of starting materials to the control of reaction conditions. This guide addresses specific problems and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Poor quality of 1,4-dioxane: The presence of water or peroxides in the starting 1,4-dioxane can inhibit the reaction. | Purify the 1,4-dioxane before use by drying over a suitable desiccant (e.g., sodium wire, calcium hydride) and distilling. Test for and remove peroxides. |
| Ineffective radical initiation: For free-radical bromination using N-Bromosuccinimide (NBS), the radical initiator (e.g., AIBN, benzoyl peroxide) may be old or decomposed, or the initiation temperature/UV light intensity may be insufficient. | Use a fresh batch of the radical initiator. Ensure the reaction is heated to the appropriate temperature for the chosen initiator or irradiated with a suitable UV lamp. | |
| Incorrect stoichiometry: An insufficient amount of the brominating agent will result in incomplete conversion of the starting material. | Carefully control the stoichiometry of the reactants. A slight excess of the brominating agent might be necessary, but this should be optimized to avoid over-bromination. | |
| Formation of Multiple Products (e.g., di- and poly-brominated dioxane) | Excess of brominating agent: Using too much of the brominating agent is the most common cause of over-bromination. | Use a 1:1 molar ratio of 1,4-dioxane to the brominating agent. Consider adding the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time. |
| High reaction temperature: Higher temperatures can sometimes lead to less selective reactions and the formation of multiple products. | Optimize the reaction temperature. Start with a lower temperature and gradually increase it if the reaction is too slow. | |
| Difficult Product Isolation and Purification | Formation of byproducts: Side reactions can lead to the formation of impurities with similar boiling points to the desired product, making purification by distillation difficult. | Optimize the reaction conditions to minimize side reactions. Consider alternative purification methods such as column chromatography. |
| Incomplete removal of starting materials or reagents: Residual starting materials or the brominating agent and its byproducts can contaminate the final product. | Ensure the work-up procedure is thorough. This may include washing with aqueous solutions to remove unreacted reagents and byproducts (e.g., washing with a solution of sodium thiosulfate to remove excess bromine). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The most direct method is the free-radical bromination of 1,4-dioxane using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method is generally preferred over using elemental bromine due to the easier handling of solid NBS and often higher selectivity.
Q2: Why is the purity of the starting 1,4-dioxane so critical?
A2: 1,4-Dioxane is prone to forming peroxides upon storage, which can lead to unwanted side reactions and potentially hazardous conditions. Water in the solvent can also interfere with the reaction. Using freshly purified and dry 1,4-dioxane is crucial for achieving a high yield and a clean reaction.
Q3: How can I avoid the formation of 2,3-dibromo-1,4-dioxane and other poly-brominated byproducts?
A3: The key to preventing over-bromination is to control the stoichiometry of the reactants. A 1:1 molar ratio of 1,4-dioxane to the brominating agent (e.g., NBS) is recommended. Slow, portion-wise addition of the brominating agent can also help to maintain a low concentration of the brominating species in the reaction mixture, thus favoring mono-bromination.
Q4: What are the typical reaction conditions for the free-radical bromination of 1,4-dioxane?
A4: A common approach involves refluxing a solution of 1,4-dioxane and NBS in a suitable solvent (often the 1,4-dioxane itself serves as the solvent, or a non-reactive solvent like carbon tetrachloride can be used) in the presence of a catalytic amount of a radical initiator (e.g., AIBN). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
Q5: What is the best method for purifying the final product?
A5: Vacuum distillation is the most common method for purifying this compound. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. If distillation does not provide a product of sufficient purity, column chromatography on silica gel can be an effective alternative.
Experimental Protocol: Free-Radical Bromination of 1,4-Dioxane
This protocol describes a general procedure for the synthesis of this compound via free-radical bromination.
Materials:
-
1,4-Dioxane (freshly distilled and peroxide-free)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Diethyl ether or dichloromethane for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly distilled 1,4-dioxane.
-
Addition of Reagents: Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the resulting crude product by vacuum distillation to obtain this compound.
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound, based on general principles of free-radical bromination. Optimal conditions should be determined empirically.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Molar Ratio (Dioxane:NBS) | 1:1 | Optimal | Minimizes over-bromination and ensures complete conversion. |
| > 1:1 | Lower | Incomplete conversion of starting material. | |
| < 1:1 | Lower (of desired product) | Increased formation of di- and poly-brominated byproducts. | |
| Radical Initiator | Catalytic amount (e.g., 2 mol%) | Optimal | Sufficient to initiate the chain reaction without excessive side reactions. |
| No initiator | Very Low/No Reaction | The free-radical chain reaction will not be effectively initiated. | |
| Temperature | Reflux | Generally Optimal | Provides the necessary energy for radical initiation and propagation. |
| Below Reflux | Lower | Slower reaction rate, may not reach completion. | |
| Significantly Above Reflux | Lower | Potential for increased side reactions and decomposition. | |
| Solvent | 1,4-Dioxane (as reactant and solvent) | Good | High concentration of the reactant. |
| Inert, non-polar solvent (e.g., CCl₄) | Good | Solubilizes reactants and is unreactive under radical conditions. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Technical Support Center: Bromination of 1,4-Dioxane
Welcome to the Technical Support Center for the bromination of 1,4-dioxane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the bromination of 1,4-dioxane?
The primary product of the direct bromination of 1,4-dioxane is trans-2,3-dibromo-1,4-dioxane. This reaction typically proceeds via an electrophilic addition mechanism.
Q2: What are the common side reactions observed during the bromination of 1,4-dioxane?
Several side reactions can occur, leading to a mixture of products and reducing the yield of the desired 2,3-dibromo-1,4-dioxane. These include:
-
Over-bromination: Formation of tri- and tetrabrominated dioxane derivatives.
-
Ring cleavage: The ether linkages are susceptible to cleavage under acidic conditions (HBr is a byproduct of substitution reactions), potentially leading to the formation of various brominated acyclic ethers.
-
Formation of unidentified byproducts: Particularly when the reaction is carried out in organic solvents other than dioxane itself, the formation of complex mixtures of byproducts has been reported, which can complicate purification.[1]
Q3: What factors influence the formation of side products?
The formation of side products is influenced by several factors:
-
Stoichiometry of Bromine: An excess of bromine is a primary cause of over-bromination.
-
Reaction Temperature: Higher temperatures can promote side reactions, including ring cleavage.
-
Presence of Water: Water can react with bromine to form hydrobromic acid (HBr) and hypobromous acid (HOBr), which can lead to different reaction pathways and byproducts.
-
Reaction Time: Prolonged reaction times can increase the likelihood of over-bromination and degradation of the desired product.
-
Solvent: The choice of solvent can significantly impact the reaction. Using 1,4-dioxane as the solvent can favor the formation of the desired product.
Q4: How can I minimize the formation of side products?
Minimizing side product formation is crucial for obtaining a high yield and purity of 2,3-dibromo-1,4-dioxane. Key strategies include:
-
Control of Stoichiometry: Use a precise 1:1 molar ratio of bromine to 1,4-dioxane for the dibromination.
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, to suppress side reactions.
-
Anhydrous Conditions: Ensure all reagents and glassware are dry to prevent hydrolysis of bromine and subsequent side reactions.
-
Use of Dioxane Dibromide: The pre-formed complex of dioxane and bromine (dioxane dibromide) can be used as a solid, stable brominating agent, which may offer better control over the reaction and selectivity.[1]
-
Solvent Choice: Performing the reaction in an excess of 1,4-dioxane can help to drive the equilibrium towards the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2,3-dibromo-1,4-dioxane | - Incomplete reaction. - Formation of a significant amount of side products. - Loss of product during workup and purification. | - Increase the reaction time slightly, while carefully monitoring for the formation of over-brominated products by TLC or GC. - Optimize reaction conditions (lower temperature, precise stoichiometry) to minimize side reactions. - Use a milder workup procedure, for example, washing with a cold, dilute solution of sodium thiosulfate to remove excess bromine, followed by a brine wash. |
| Presence of multiple spots on TLC or peaks in GC-MS corresponding to over-brominated products | - Excess bromine used. - Reaction temperature was too high. - Prolonged reaction time. | - Carefully control the addition of bromine to a 1:1 molar ratio with 1,4-dioxane. - Maintain the reaction temperature below 10 °C. - Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. |
| Formation of a dark-colored reaction mixture | - Decomposition of starting material or product. - Presence of impurities in the starting 1,4-dioxane (e.g., peroxides). | - Ensure the use of freshly distilled and peroxide-free 1,4-dioxane. - Run the reaction at a lower temperature. - Purify the crude product using column chromatography on silica gel. |
| Difficulty in isolating the pure product | - The product is an oil or low-melting solid. - Co-elution of byproducts during chromatography. | - Attempt crystallization from a suitable solvent system (e.g., hexane/ethyl acetate). - Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Experimental Protocols
Protocol 1: Direct Bromination of 1,4-Dioxane
This protocol describes the direct bromination of 1,4-dioxane to synthesize 2,3-dibromo-1,4-dioxane.
Materials:
-
1,4-Dioxane (freshly distilled and peroxide-free)
-
Bromine
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate solution (5% w/v, cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dioxane (1 equivalent) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in anhydrous dichloromethane dropwise to the stirred solution of 1,4-dioxane over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by slowly adding cold 5% sodium thiosulfate solution to neutralize any unreacted bromine.
-
Separate the organic layer and wash it with cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure trans-2,3-dibromo-1,4-dioxane.
Data Presentation: Expected Product and Potential Byproducts
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Spectroscopic Data (¹H NMR) |
| 1,4-Dioxane (Starting Material) | 88.11 | δ ~3.7 (s, 8H) | |
| trans-2,3-Dibromo-1,4-dioxane (Product) | ![]() | 245.91 | δ ~4.0-4.5 (m, 4H), ~6.0-6.5 (m, 2H) |
| 2,3,5,6-Tetrabromo-1,4-dioxane (Over-bromination) | ![]() | 403.71 | Complex multiplet |
Note: The exact chemical shifts for the brominated products can vary depending on the solvent and the specific isomer.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in the bromination of 1,4-dioxane.
Signaling Pathway: Mechanism of Electrophilic Bromination and Side Reaction
Caption: Simplified mechanism for the electrophilic bromination of 1,4-dioxane and a common side reaction.
References
Technical Support Center: Purification of 2-Bromo-1,4-dioxane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Bromo-1,4-dioxane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically via the bromination of 1,4-dioxane, can result in several impurities. These include unreacted starting materials, byproducts, and decomposition products. The most common impurities are:
-
Unreacted 1,4-dioxane: The starting material which may be present in excess.
-
Unreacted Bromine (Br₂): Often gives the crude product a yellow or orange color.[1]
-
Hydrogen Bromide (HBr): A common acidic byproduct of bromination reactions.
-
Di-brominated 1,4-dioxanes: Over-bromination can lead to the formation of various isomers of dibromo-1,4-dioxane.
-
Reaction Solvents: Solvents like dichloromethane or chloroform may be used during the synthesis.[2]
-
Water: Can be introduced during the workup and may lead to hydrolysis.[3]
-
Hydrolysis Products: The C-Br bond can be susceptible to hydrolysis, especially under basic conditions or upon prolonged contact with water, potentially forming 2-hydroxy-1,4-dioxane.
Q2: My crude product has a distinct orange/brown color. How do I remove it?
A2: The orange or brown color is typically due to residual bromine (Br₂) from the reaction.[1] This can be removed by washing the organic phase with a reducing agent solution. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective. The washing should be continued until the organic layer becomes colorless.
Q3: How can I effectively remove acidic byproducts like hydrogen bromide (HBr)?
A3: Acidic byproducts such as HBr can be neutralized and removed by washing the crude reaction mixture with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used for this purpose.[4] It is important to perform this wash carefully as the neutralization reaction produces carbon dioxide gas, which can cause pressure buildup in a separatory funnel.
Q4: What is the recommended method for drying the product before final purification?
A4: After aqueous washes, the organic solution containing this compound must be thoroughly dried to remove residual water, which could interfere with distillation or cause hydrolysis. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are suitable drying agents. The drying agent should be added to the organic solution, swirled, and allowed to stand until the solution is clear. The drying agent is then removed by filtration. For very moisture-sensitive applications, drying over anhydrous potassium carbonate (K₂CO₃) can also be considered.[5]
Q5: My product seems to be unstable and decomposes during purification. What precautions should I take?
A5: this compound, like many brominated ethers, can be sensitive to heat, light, and prolonged exposure to acidic or basic conditions.
-
Heat Sensitivity: Thermal decomposition can occur at elevated temperatures.[6] It is advisable to perform distillation under reduced pressure (vacuum) to lower the boiling point.[7]
-
Hydrolytic Stability: Prolonged contact with water, especially under basic conditions, can lead to hydrolysis.[3] Ensure the workup is performed efficiently and the product is thoroughly dried.
-
Storage: The purified product should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7]
Q6: What are the best analytical techniques to assess the purity of my final product?
A6: A combination of chromatographic and spectroscopic methods is recommended for assessing the purity of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity and identifying volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and the effectiveness of a chromatographic purification.[9]
-
High-Performance Liquid Chromatography (HPLC): While less common for this type of compound than GC, HPLC with a C8 or C18 column can be used for analysis.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during aqueous washes due to some water solubility. - Thermal decomposition during distillation. - Product is volatile and lost during solvent evaporation. | - Monitor the reaction to completion using TLC or GC. - Saturate the aqueous wash solutions with NaCl (brine) to reduce the solubility of the organic product. - Back-extract all aqueous layers with a fresh portion of the organic solvent. - Use high vacuum for distillation to keep the temperature low.[7] - Use a rotary evaporator with controlled temperature and pressure for solvent removal. |
| Product is Contaminated with Starting Material (1,4-Dioxane) | - Incomplete reaction. - Boiling points are too close for effective separation by simple distillation. | - Ensure the reaction goes to completion. - Use fractional distillation with a Vigreux or packed column to improve separation.[5] - If distillation is ineffective, purify by column chromatography on silica gel. |
| Product is Wet (Contains Water) | - Inefficient drying after aqueous workup. - Use of a hygroscopic solvent that was not properly dried. | - Increase the amount of drying agent (e.g., MgSO₄) and/or the drying time. - Ensure solvents are properly dried before use. 1,4-dioxane itself is hygroscopic and hard to dry.[11] - Consider a final azeotropic distillation with a suitable solvent to remove trace water, if compatible with the product's stability. |
| Distillation is Ineffective (Smearing, Co-distillation) | - Vacuum is not low enough. - Heating is too rapid. - Presence of impurities with similar boiling points. | - Ensure the vacuum system is free of leaks and can achieve the required pressure. - Use a well-controlled heating mantle and increase the temperature slowly for better separation. - Consider pre-purification by column chromatography to remove impurities with close boiling points before distillation. |
Data Presentation
Table 1: Physical Properties and Impurity Data
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 179690-41-6 | 167.01 | Not well-documented, estimated to be higher than 1,4-dioxane. | Purity is key for subsequent reactions. |
| 1,4-Dioxane | 123-91-1 | 88.11 | 101 | Common starting material impurity.[11] |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 58.8 | Gives a characteristic orange/brown color. |
| 2-(2-Bromoethyl)-1,3-dioxane | 4438-34-8 | 195.05 | 72-75 (at 2.0 mmHg) | A structurally similar compound, its distillation conditions can provide a useful reference.[5] |
Table 2: Analytical Methods for Purity Assessment
| Method | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Purpose |
| GC-MS | Capillary column (e.g., DB-624, BP20)[8][10] | Helium | Mass Spectrometry (MS) | Purity assessment and impurity identification. |
| HPLC | C8 or C18 column[10] | Acetonitrile/Water | UV (low wavelength) | Purity assessment (GC is often preferred).[10] |
| TLC | Silica gel | Ethyl acetate/Hexane mixtures | UV light, KMnO₄ stain | Reaction monitoring and fraction analysis. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Purification by Vacuum Distillation
This protocol assumes the reaction has been completed and quenched (if necessary).
-
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel. If a solvent like dichloromethane was used, ensure there is a sufficient volume for easy separation.
-
Acid Removal: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Swirl gently at first, and vent frequently to release any CO₂ gas that evolves. Stopper and shake, then allow the layers to separate. Drain the aqueous layer. Repeat this wash.
-
Bromine Removal (if necessary): If the organic layer is colored, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake until the color disappears. Separate the layers.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove residual water and break up any emulsions. Separate the layers.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for at least 15-20 minutes.
-
Filtration: Filter the solution to remove the drying agent, rinsing the flask and filter cake with a small amount of fresh, dry solvent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator. Use a water bath temperature that is sufficient to remove the solvent without causing significant loss of the product.
-
Vacuum Distillation: Assemble a vacuum distillation apparatus, preferably with a short path or Vigreux column.[5] Apply a high vacuum and gently heat the crude product. Collect the fraction that distills at a constant temperature and pressure.
Protocol 2: Purification by Column Chromatography
This method is useful if distillation fails to separate key impurities.
-
Prepare the Crude Sample: After the aqueous workup and drying (Steps 1-6 above), concentrate the product on a rotary evaporator to obtain a crude oil.
-
Select the Solvent System: Determine an appropriate solvent system (eluent) using TLC. A mixture of ethyl acetate and hexane is a common starting point. The ideal system should give the product an Rf value of approximately 0.3.
-
Pack the Column: Pack a glass chromatography column with silica gel using the "wet slurry" method with your initial, least polar eluent.
-
Load the Sample: Dissolve the crude oil in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elute the Column: Begin eluting with the solvent system, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding more ethyl acetate) if necessary (gradient elution).
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 3. Solvolytic elimination and hydrolysis promoted by an aromatic hydroxy group. Part 1. The reaction of 2,6-dibromo-4-dibromomethylphenol and of 2,6-dibromo-4-bromomethylene-cyclohexa-2,5-dienone with water in 95% 1,4-dioxane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. ru.ac.za [ru.ac.za]
- 10. researchgate.net [researchgate.net]
- 11. Sixty Solvents [chem.rochester.edu]
Technical Support Center: Reactions Involving 2-Bromo-1,4-dioxane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 2-Bromo-1,4-dioxane and its derivatives, particularly in the context of Grignard reactions and subsequent work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Grignard reaction using a 2-(2-bromoethyl)-1,3-dioxane derivative?
A1: A typical work-up involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating the solution to yield the crude product, which is then purified. The process starts by slowly pouring the reaction mixture into a cold aqueous quenching solution, such as saturated ammonium chloride, to decompose any unreacted Grignard reagent and the magnesium alkoxide salt of the product.[1] The product is then extracted into an organic solvent like diethyl ether. The organic layer is washed sequentially with water or brine to remove water-soluble byproducts. Finally, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[2]
Q2: I'm observing a stable emulsion during the aqueous extraction. How can I resolve this?
A2: Emulsion formation is a common issue when working with ether-based solvents and aqueous solutions, especially if residual magnesium salts are present. To break the emulsion, you can try adding a saturated aqueous solution of NaCl (brine), which increases the ionic strength of the aqueous layer and can help force the separation of the layers.[3] If that fails, filtering the entire mixture through a pad of Celite can sometimes break up the emulsion. In some cases, diluting the mixture with more of the organic extraction solvent can also be effective.
Q3: My final product is contaminated with a high-boiling point impurity. What could it be and how can I remove it?
A3: If the reaction was conducted in dioxane or if dioxane is a byproduct, its high boiling point (101 °C) can make it difficult to remove by standard rotary evaporation.[3] Another potential high-boiling impurity is 2,2'-dibromodiethyl ether, which can form if HBr reacts with the dioxane solvent, especially under acidic conditions.[4] To remove high-boiling impurities, vacuum distillation of the product is often effective.[5] Alternatively, if the product is a solid, recrystallization can be an excellent purification method.
Q4: The yield of my desired product is significantly lower than expected. What are some potential causes?
A4: Low yields in Grignard reactions can stem from several factors. The presence of water in the glassware, solvents, or reagents is a primary cause, as it will quench the Grignard reagent.[1] Ensure all materials are scrupulously dried before starting the reaction. Another possibility is the formation of side products. For instance, the Grignard reagent can undergo a coupling reaction, which can reduce the amount available to react with your electrophile.[1] Finally, issues during the work-up, such as incomplete extraction or loss of product during purification, can also lead to lower yields.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or reagents. 2. Inactive magnesium surface (oxide layer).[6] | 1. Thoroughly dry all glassware in an oven and use anhydrous solvents. 2. Activate magnesium turnings by crushing them in a dry flask or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][7] |
| Formation of a significant amount of biphenyl or other coupling byproduct. | The Grignard reagent is reacting with unreacted starting bromide. | Add the solution of the alkyl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture. |
| Product decomposes upon purification by distillation. | The product may be thermally unstable. | Purify the product using column chromatography on silica gel. If the product is a solid, recrystallization is a milder alternative. |
| Presence of unreacted starting material in the final product. | 1. Incomplete reaction. 2. Insufficient quenching of the Grignard reagent before work-up. | 1. Extend the reaction time or gently heat the reaction mixture to ensure completion. 2. Ensure thorough mixing during the quenching step and allow sufficient time for all the Grignard reagent to react. |
| Aqueous layer is cloudy or contains a precipitate after extraction. | Formation of insoluble magnesium salts (e.g., magnesium hydroxide). | Add more of the acidic quenching solution (e.g., saturated NH₄Cl) and stir until the aqueous layer becomes clear.[1] |
Experimental Protocols
Example Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction with 2-(2-Bromoethyl)-1,3-dioxane
This protocol is a representative example and may need to be adapted for specific substrates.
1. Preparation of the Grignard Reagent:
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Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add a small crystal of iodine to activate the magnesium.
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Add a solution of 2-(2-bromoethyl)-1,3-dioxane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a gentle reflux of the ether.
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Once the reaction has started, add the remaining solution of the bromo-dioxane derivative at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
2. Reaction with an Electrophile (e.g., a ketone):
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Cool the Grignard reagent solution in an ice bath.
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Add a solution of the ketone in anhydrous diethyl ether dropwise from the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with two additional portions of diethyl ether.[7]
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
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Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data Example
The following table provides an example of the quantities of reagents that might be used in a Grignard reaction.
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
| Magnesium | 24.31 | 0.12 | 2.9 | - |
| 2-(2-Bromoethyl)-1,3-dioxane | 195.05 | 0.10 | 19.5 | - |
| Ketone (e.g., Acetone) | 58.08 | 0.10 | 5.8 | 7.3 |
| Anhydrous Diethyl Ether | 74.12 | - | - | 200 |
| Saturated NH₄Cl | - | - | - | 100 |
Visualizations
Experimental Workflow
References
preventing decomposition of 2-Bromo-1,4-dioxane during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-1,4-dioxane during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition of this compound is primarily attributed to two main factors:
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Peroxide Formation: Like other ethers, this compound can react with atmospheric oxygen upon prolonged exposure to air and light to form potentially explosive peroxides. This process is autocatalytic and can be accelerated by heat and light.
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Carbon-Bromine Bond Instability: The carbon-bromine (C-Br) bond can be susceptible to cleavage under certain conditions, such as in the presence of strong bases, nucleophiles, or upon exposure to heat or UV radiation. This can lead to the formation of byproducts and impurities.
Q2: How can I visually inspect my this compound for signs of decomposition?
A2: While visual inspection is not a definitive test for decomposition, certain signs may indicate potential degradation. Fresh, pure this compound should be a clear, colorless liquid. The presence of a yellow or brownish tint, or the formation of solid precipitates or crystals, can be indicative of decomposition and the presence of impurities. However, peroxides can be colorless and may not be visually detectable. Therefore, chemical testing for peroxides is crucial.
Q3: How often should I test my this compound for peroxides?
A3: It is recommended to test for peroxides in this compound before each use, especially if the container has been opened previously. For unopened containers, it is advisable to test upon receipt and then periodically, for instance, every 3-6 months, depending on storage conditions. Containers should be dated upon receipt and upon opening to track their age. Dispose of any material that is older than one year from the date of opening.[1]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize decomposition, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon.[2] The container should be protected from light by using an amber glass bottle or by storing it in a dark place.[2] It is also advisable to store it in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials like strong oxidizing agents, acids, and bases.[2] For long-term storage, refrigeration (2-8°C) is recommended.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Reaction
Symptoms:
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Formation of unidentified peaks in GC-MS or LC-MS analysis.
-
Lower than expected yield of the desired product.
-
Reaction mixture changes color unexpectedly (e.g., turns yellow or brown).
Possible Cause: Decomposition of this compound.
Troubleshooting Steps:
-
Test for Peroxides: Immediately test the stock bottle of this compound for the presence of peroxides using peroxide test strips or other appropriate methods.
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Purify the Reagent: If peroxides or other impurities are detected, purify the this compound before use. Common purification methods include passing it through a column of activated alumina or treatment with a reducing agent followed by distillation.
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Use a Stabilizer: Consider adding a stabilizer to the reaction mixture. For ether solvents, butylated hydroxytoluene (BHT) is often used as a radical scavenger to inhibit peroxide formation. However, assess the compatibility of the stabilizer with your reaction chemistry.
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Degas Solvents: Ensure all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen.
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Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to oxygen.
Issue 2: Inconsistent Reaction Results
Symptoms:
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Significant variability in reaction yield or purity between batches.
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Reactions failing to proceed to completion intermittently.
Possible Cause: Inconsistent quality of this compound due to varying levels of decomposition.
Troubleshooting Steps:
-
Standardize Reagent Handling: Implement a strict protocol for handling this compound. Ensure all users date containers upon receipt and opening.
-
Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This minimizes the repeated exposure of the bulk reagent to air.
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Qualify New Batches: Before using a new bottle of this compound for a critical reaction, perform a small-scale test reaction to qualify its performance and ensure it meets the required purity standards.
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Review Storage Conditions: Verify that the storage conditions for this compound are consistently maintained as per the recommendations (cool, dark, inert atmosphere).
Data Presentation
Table 1: Illustrative Effect of Storage Conditions on Peroxide Formation in this compound
| Storage Condition | Time (Months) | Peroxide Concentration (ppm) | Observations |
| Amber bottle, N₂ atmosphere, 2-8°C | 6 | < 1 | Clear, colorless liquid |
| Amber bottle, air, ambient temp. | 6 | 15-20 | Faint yellow tint |
| Clear bottle, air, ambient temp., light exposure | 6 | 50-100 | Noticeable yellowing, potential for crystal formation |
Note: This data is illustrative and intended to demonstrate the relative impact of storage conditions. Actual peroxide formation rates can vary.
Table 2: Illustrative Impact of this compound Quality on Reaction Yield
| This compound Source | Peroxide Level (ppm) | Reaction Yield (%) | Purity of Product (%) |
| Freshly purified | < 1 | 92 | 98 |
| Stored in air, 3 months | 10 | 75 | 90 |
| Stored in air, 6 months | 50 | 45 | 70 |
Note: This data is illustrative and demonstrates a potential correlation between reagent quality and reaction outcome.
Experimental Protocols
Protocol 1: Peroxide Test for this compound
Materials:
-
This compound sample
-
Potassium iodide (KI) solution (10% w/v in deionized water)
-
Glacial acetic acid
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Starch solution (1% w/v, freshly prepared)
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Small test tube
Procedure:
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Add 1 mL of the this compound sample to a clean, dry test tube.
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Add 1 mL of glacial acetic acid.
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Add 1 mL of the 10% potassium iodide solution.
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Stopper the test tube and shake for 1 minute.
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Allow the layers to separate.
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A yellow to brown color in the aqueous layer indicates the presence of peroxides.
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For a more sensitive test, add a few drops of the starch solution. A deep blue-black color confirms the presence of peroxides.
Protocol 2: Purification of this compound by Activated Alumina Column
Materials:
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This compound containing peroxides
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Activated alumina (basic or neutral, Brockmann I)
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Glass chromatography column
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Clean, dry collection flask
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Inert gas source (nitrogen or argon)
Procedure:
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Set up the chromatography column in a fume hood.
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Prepare a slurry of activated alumina in a non-polar solvent (e.g., hexane) and pack the column.
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Drain the solvent until it is level with the top of the alumina bed.
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Carefully add the this compound to the top of the column.
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Elute the this compound through the column under a gentle positive pressure of inert gas.
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Collect the purified eluate in a clean, dry flask that has been purged with inert gas.
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Immediately add a stabilizer (e.g., BHT, ~50 ppm) if desired and store the purified liquid under an inert atmosphere in a tightly sealed amber bottle at 2-8°C.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Recommended workflow before using this compound.
References
Technical Support Center: Optimizing Reactions with 2-Bromo-1,4-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for reactions involving 2-Bromo-1,4-dioxane. Due to limited specific literature on this particular compound, the guidance provided is based on established principles for similar alkyl bromides in common organic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction types where this compound is used, and what are the general temperature considerations?
A1: this compound, as an alkyl bromide, is primarily used in nucleophilic substitution, Grignard reagent formation, and various cross-coupling reactions. Temperature control is critical in all these applications to ensure optimal yield and minimize side reactions.
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Grignard Reagent Formation: This reaction is highly sensitive to temperature and is typically carried out at low temperatures, such as -78°C, to maintain the stability of the resulting organometallic compound.[1][2]
-
Nucleophilic Substitution: The optimal temperature depends on the specific nucleophile and whether the reaction follows an S_N1 or S_N2 pathway. S_N2 reactions often benefit from moderate heating to increase the reaction rate.
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Palladium-Catalyzed Cross-Coupling (e.g., Heck, Sonogashira): These reactions generally require elevated temperatures, often above 100°C, to proceed efficiently.[1] However, some modern catalytic systems can operate at room temperature.[3]
Q2: My Grignard reaction with this compound is not initiating. What is a common cause related to temperature?
A2: While Grignard reactions with sensitive substrates are run at low temperatures, initiation can sometimes be sluggish. A common technique is to use a small amount of an initiator like 1,2-dibromoethane and to gently warm a small portion of the solvent with the magnesium turnings before adding the bulk of the reactant solution at the optimal low temperature. Ensure all glassware is rigorously dried, as any moisture will quench the Grignard reagent.
Q3: I am observing significant side product formation in my cross-coupling reaction. How can temperature optimization help?
A3: Side product formation in cross-coupling reactions is often temperature-dependent. If the temperature is too high, you may see byproducts from ligand decomposition, homo-coupling, or undesired side reactions of your substrate. Conversely, if the temperature is too low, the reaction may be too slow, leading to incomplete conversion. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Q4: What is the difference between kinetic and thermodynamic control in the context of temperature optimization?
A4: In some reactions, different products can be formed, one favored at lower temperatures (the kinetic product, formed faster) and another at higher temperatures (the thermodynamic product, which is more stable).[4] At lower temperatures, the reaction is often irreversible, and the product that forms via the lowest energy transition state predominates.[4] At higher temperatures, the reaction can become reversible, allowing equilibrium to be established and favoring the most stable product.[4] Understanding this principle is key to controlling the outcome of reactions with multiple potential products.
Troubleshooting Guides
Issue 1: Low Yield in a Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments. Consider heating the reaction under reflux. | Many substitution reactions have a significant activation energy barrier. Insufficient thermal energy can lead to slow or incomplete reactions. Heating under reflux ensures a constant, controlled temperature.[5] |
| Reaction temperature is too high. | Decrease the reaction temperature. If the reaction is exothermic, consider cooling with an ice bath during reagent addition. | Excessive heat can lead to the degradation of reactants, products, or reagents. It can also favor elimination side reactions over substitution. |
| Incorrect solvent for the reaction temperature. | Choose a solvent with a boiling point appropriate for the desired reaction temperature. 1,4-dioxane itself has a relatively high boiling point (101°C). | The solvent must remain in the liquid phase at the reaction temperature. Using a solvent with too low a boiling point will prevent the reaction from reaching the desired temperature. |
Issue 2: Poor Selectivity or Multiple Products in a Heck Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Screen lower temperatures (e.g., 80-120°C). | High temperatures in Heck reactions can lead to side products like double bond isomerization or diarylation.[6] While many Heck reactions require over 100°C, some modern catalysts are effective at lower temperatures.[1][5] |
| Reaction time is too long at elevated temperature. | Optimize the reaction time at the chosen temperature by monitoring the reaction progress (e.g., by TLC or GC). | Prolonged heating, even at an optimal temperature, can lead to the decomposition of the desired product. |
| Base-induced isomerization. | Choose a milder base or adjust the temperature. | The combination of a strong base and high temperature can cause isomerization of the double bond in the product.[1] |
Issue 3: Decomposition of Grignard Reagent
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Maintain a low temperature (e.g., -78°C to 0°C) throughout the formation and subsequent reaction of the Grignard reagent. | Functionalized Grignard reagents can be unstable at higher temperatures, leading to decomposition. Low temperatures are often required to preserve their integrity.[2] |
| Localized heating during formation. | Add the this compound solution slowly to the magnesium suspension to control the exotherm. | The formation of a Grignard reagent is exothermic. Rapid addition can cause localized heating, leading to reagent decomposition. |
| Reaction with the dioxane solvent. | While 1,4-dioxane can be used to precipitate magnesium salts after a Grignard reaction, ethers can be cleaved by Grignard reagents at elevated temperatures. For formation, THF or diethyl ether are more common. | If using dioxane as a co-solvent, be aware of potential cleavage at higher temperatures, which can consume the Grignard reagent.[7] |
Quantitative Data
Table 1: General Temperature Guidelines for Common Reactions
| Reaction Type | Substrate Type | Typical Temperature Range | Notes |
| Grignard Reagent Formation | Aryl/Alkyl Bromides | -78°C to Room Temperature | Low temperatures are crucial for functionalized or unstable Grignard reagents.[2] |
| Sonogashira Coupling | Aryl/Vinyl Bromides | Room Temperature to 120°C | Aryl bromides often require heating compared to more reactive aryl iodides.[8][9] |
| Heck Reaction | Aryl/Vinyl Bromides | 100°C to 140°C | High temperatures are generally required, though some catalyst systems work at lower temperatures.[1][10] |
| Lithiation | Aryl/Alkyl Bromides | -80°C to -60°C | Very low temperatures are necessary to control the lithiation and prevent side reactions.[11][12] |
Experimental Protocols
General Protocol for a Temperature Optimization Screen in a Heck Reaction
-
Setup: In parallel reaction vials, add the palladium catalyst (e.g., Pd(OAc)₂), ligand (if applicable), and base (e.g., K₂CO₃).
-
Reagent Addition: To each vial, add this compound, the alkene coupling partner, and the solvent (e.g., DMF or dioxane).
-
Temperature Control: Place the vials in separate heating blocks set to a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C).
-
Monitoring: Stir the reactions for a set time (e.g., 12-24 hours). Monitor the progress of each reaction by taking small aliquots and analyzing them by TLC, GC, or LC-MS.
-
Analysis: After the reaction time, quench the reactions and analyze the crude reaction mixtures to determine the conversion of starting material and the yield of the desired product at each temperature.
-
Optimization: Based on the results, select the optimal temperature that provides the best balance of yield and purity.
General Protocol for Low-Temperature Grignard Reagent Formation
-
Preparation: Dry all glassware in an oven overnight and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings in a flask and add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
Cooling: Cool the flask to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
Reagent Addition: Slowly add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) to the stirred magnesium suspension. Maintain the low temperature throughout the addition.
-
Formation: After the addition is complete, allow the mixture to stir at the low temperature for a specified time to ensure complete formation of the Grignard reagent.
-
Reaction: The resulting Grignard reagent can then be reacted with an electrophile at the same low temperature.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Kinetic vs. Thermodynamic reaction control.
Caption: Troubleshooting decision tree.
References
- 1. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. 1,4-Dioxane Adducts of Grignard Reagents: Synthesis, Ether Fragmentation Reactions, and Structural Diversity of Grignard Reagent/1,4-Dioxane Complexes | CoLab [colab.ws]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
Catalyst Selection for Cross-Coupling with 2-Bromo-1,4-dioxane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with catalyst selection for cross-coupling reactions involving 2-bromo-1,4-dioxane. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used with this compound?
A1: this compound can be utilized in a variety of palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most frequently employed methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with primary or secondary amines.[3][4][5]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[6]
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.[7][8]
-
Stille Coupling: For C-C bond formation using organostannanes.[9][10]
Q2: I am having trouble with my Suzuki-Miyaura coupling of this compound. What are some common causes of low yield?
A2: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Here are some common issues and troubleshooting suggestions:
-
Catalyst and Ligand Choice: The selection of the palladium source and phosphine ligand is critical. For sterically unhindered arylboronic acids, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ may be sufficient. However, for more challenging or sterically hindered substrates, more electron-rich and bulky ligands such as XPhos or SPhos are often more effective.[11]
-
Base Selection: The choice of base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. If you are using a weaker base like NaHCO₃ with limited success, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.
-
Solvent System: While 1,4-dioxane is a common solvent for Suzuki couplings, the addition of water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.[12] A typical solvent mixture is dioxane/water in ratios ranging from 4:1 to 10:1. Ensure your dioxane is anhydrous before adding water to have better control over the reaction medium.
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is properly degassed (e.g., by bubbling with argon or nitrogen) before adding the catalyst and maintained under an inert atmosphere throughout the reaction.
-
Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid. This can be minimized by using the appropriate catalyst and reaction conditions, and by ensuring the purity of your this compound.
Q3: My Buchwald-Hartwig amination with this compound is not proceeding. What should I check?
A3: Challenges in the Buchwald-Hartwig amination of this compound often relate to the catalyst system and reaction conditions. Consider the following:
-
Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is standard. For couplings with primary and secondary amines, ligands like XPhos, SPhos, or DavePhos are often successful.[13] Using pre-formed palladium catalysts can sometimes give more reproducible results.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4] Ensure the base is fresh and has been stored under anhydrous conditions.
-
Solvent: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are frequently used.[7] The presence of water can lead to catalyst deactivation and hydrolysis of the aryl halide.
-
Amine Purity: The purity of the amine coupling partner is important. Impurities can sometimes interfere with the catalyst.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | For difficult couplings, switch to a more electron-rich and sterically demanding ligand like XPhos, SPhos, or a palladacycle-based catalyst.[9] |
| Ineffective Base | Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered for better reactivity. |
| Insufficient Water | Add a controlled amount of water to your dioxane solvent (e.g., a 4:1 dioxane/water ratio) to aid in dissolving the base. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Boronic Acid Decomposition | Use fresh, high-purity boronic acid. Some boronic acids can be unstable and may require storage under specific conditions. |
Buchwald-Hartwig Amination: Reaction Failure
| Potential Cause | Troubleshooting Step |
| Catalyst/Ligand Incompatibility | Screen different palladium precursors (Pd₂(dba)₃, Pd(OAc)₂) and bulky phosphine ligands (XPhos, SPhos, DavePhos). |
| Base is not strong enough | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. Ensure the base is anhydrous. |
| Solvent is not anhydrous | Use freshly distilled, anhydrous solvents like toluene or 1,4-dioxane.[7] |
| Steric Hindrance | For sterically hindered amines or aryl halides, higher reaction temperatures and longer reaction times may be necessary. |
| Side Reaction: Hydrodehalogenation | This can occur, especially with first-generation catalysts. Using more advanced ligands can often suppress this side reaction.[3] |
Experimental Protocols
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow
References
- 1. rsc.org [rsc.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. sctunisie.org [sctunisie.org]
Technical Support Center: Troubleshooting 2-Bromo-1,4-dioxane Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in substitution reactions with 2-Bromo-1,4-dioxane.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is giving a low yield of the desired product. What are the potential causes?
Low yields in substitution reactions of this compound can stem from several factors:
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Competition from Elimination Reactions: this compound is a secondary alkyl halide, making it susceptible to both substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The reaction conditions, particularly the nature of the nucleophile and the base strength, will significantly influence the major reaction pathway.
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Steric Hindrance: The cyclic structure of the dioxane ring can present steric hindrance to the approaching nucleophile, slowing down the rate of S(_N)2 reactions.
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Instability of the Substrate: Under strongly basic or high-temperature conditions, this compound may undergo decomposition or ring-opening, leading to a loss of starting material and the formation of undesired byproducts.
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Suboptimal Reaction Conditions: Factors such as solvent, temperature, reaction time, and the choice and concentration of the base can all impact the reaction outcome.
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Quality of Reagents: The purity of this compound, the nucleophile, and the solvent is crucial. The presence of water or other impurities can lead to side reactions and lower yields.
Q2: How can I favor substitution over elimination?
To favor substitution reactions over elimination, consider the following strategies:
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Nucleophile/Base Selection: Use a nucleophile that is a weak base. Strong, bulky bases favor elimination. For example, using sodium phenoxide (a weaker base) is more likely to result in substitution than using potassium tert-butoxide (a strong, bulky base).
-
Temperature Control: Lower reaction temperatures generally favor substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor S(_N)2 reactions. Polar protic solvents like ethanol or water can favor S(_N)1 reactions but may also participate in the reaction.
Q3: What are the likely side products in my reaction mixture?
Besides the unreacted starting material, common side products include:
-
Elimination Product: The most common side product is likely the elimination product, 1,4-dioxene, resulting from the removal of HBr.
-
Ring-Opening Products: Under certain conditions, particularly with strong nucleophiles or bases, the dioxane ring can open. The specific products will depend on the reaction conditions and the nucleophile used.
-
Overalkylation Products: When using amine nucleophiles, there is a possibility of multiple substitutions on the nitrogen, leading to secondary, tertiary, or even quaternary ammonium salts.[1][2][3]
Q4: I suspect my this compound is degrading. How can I check its stability?
To assess the stability of your this compound, you can perform a control experiment. Subject the starting material to the reaction conditions (solvent, base, temperature) in the absence of the nucleophile. Monitor the reaction mixture over time using techniques like TLC or GC-MS to check for the appearance of degradation products.
Data Presentation
Table 1: Influence of Base/Nucleophile on the Outcome of Reactions with this compound (Hypothetical Data)
| Nucleophile/Base | Solvent | Temperature (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| Sodium Phenoxide | DMF | 80 | 75 | 15 |
| Potassium tert-Butoxide | THF | 80 | 10 | 80 |
| Aniline | Acetonitrile | Reflux | 60 | 25 |
| Sodium Ethoxide | Ethanol | 60 | 40 | 50 |
Table 2: Effect of Temperature on the Substitution Reaction of this compound with Sodium Phenoxide (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| 50 | 24 | 65 | 10 |
| 80 | 12 | 75 | 15 |
| 110 | 6 | 60 | 30 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
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Preparation of the Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF or THF).
-
Add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Substitution Reaction: To the solution of the sodium phenoxide, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryloxy-1,4-dioxane.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or ethanol).
-
Add the amine (2.0-3.0 equivalents) to the solution. The excess amine also acts as a base to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)) to remove any remaining HBr.
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Wash the organic layer with brine, dry over anhydrous Na(_2)SO(_4)), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-amino-1,4-dioxane derivative.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Factors influencing substitution vs. elimination.
Caption: Simplified S(_N)2 and E2 reaction pathways.
References
Technical Support Center: Removal of Unreacted 2-Bromo-1,4-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-Bromo-1,4-dioxane from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
Unreacted this compound can be challenging to remove due to its high boiling point, making it difficult to eliminate via standard rotary evaporation.[1][2][3] Furthermore, its miscibility with water can lead to the formation of emulsions during aqueous workups, complicating phase separation.[1][2][3]
Q2: What are the primary methods for removing unreacted this compound?
The primary methods for the removal of unreacted this compound include:
-
Extractive Workup: Utilizing a suitable organic solvent to extract the desired product while washing away the more polar this compound with an aqueous phase.
-
Chromatography: Separating the compound from the desired product based on polarity differences using techniques like flash column chromatography.
-
Chemical Scavenging: Reacting the unreacted this compound with a nucleophilic scavenger to convert it into a more easily separable derivative.
-
Hydrolysis: Decomposing the this compound by hydrolysis under acidic or basic conditions.
Q3: How can I monitor the removal of this compound?
The removal of this compound can be monitored using Thin-Layer Chromatography (TLC). While this compound itself may not be strongly UV active, it can often be visualized using a potassium permanganate stain or by charring with sulfuric acid.[4] It is advisable to run a TLC of the starting material alongside the reaction mixture and the purified product to confirm its absence.
Q4: I am observing an emulsion during my aqueous workup. What should I do?
Emulsion formation is a common issue when working with dioxane derivatives.[1][2][3] To break an emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Filter the entire mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period without agitation.
-
If the problem persists, consider removing the solvent by evaporation and redissolving the residue in a different, less emulsion-prone solvent before proceeding with the workup.
Troubleshooting Guides
Guide 1: Extractive Workup
This guide provides a systematic approach to removing unreacted this compound using liquid-liquid extraction.
Data Presentation: Comparison of Extractive Workup Strategies
| Strategy | Description | Advantages | Disadvantages | Best Suited For |
| Standard Extraction | Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine. | Simple and quick. | May not be efficient for complete removal; risk of emulsion. | Non-polar to moderately polar products. |
| Extensive Washing | Similar to standard extraction but involves multiple washes (e.g., 5-10) with water or brine. | More effective at removing water-soluble impurities. | Time-consuming and uses large volumes of solvent and water. | When the product is significantly less polar than this compound. |
| Specialized Solvent System | Use of a 3:1 mixture of chloroform and isopropanol as the organic phase. | Can be effective at extracting more polar products from the aqueous phase.[1][2] | Chloroform is a hazardous solvent. | Polar products that are difficult to extract with standard solvents. |
Experimental Protocol: Standard Extractive Workup
-
Dilution: Once the reaction is complete, dilute the reaction mixture with 3-5 volumes of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of deionized water.
-
Separation: Gently invert the funnel to mix the phases, allowing any gas to vent. Allow the layers to separate. If an emulsion forms, refer to the FAQ section.
-
Repeat: Drain the aqueous layer and repeat the washing step 2-3 times. For more stubborn cases, increase the number of washes.
-
Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine) to help remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by TLC to confirm the absence of this compound.
Guide 2: Chemical Scavenging
This method involves converting the unreacted this compound into a more easily removable compound. As an α-bromo ether, this compound is susceptible to nucleophilic attack.
Experimental Protocol: Nucleophilic Scavenging
-
Scavenger Selection: Choose a nucleophilic scavenger that will react with the bromo-dioxane and whose adduct is easily separable. Common choices include thiols (e.g., thiophenol, sodium thiomethoxide) or amines (e.g., piperidine, morpholine). The choice will depend on the stability of the desired product to the scavenger and the reaction conditions.
-
Quenching: After the primary reaction is complete, add an excess (2-3 equivalents relative to the initial amount of this compound) of the chosen scavenger to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction with the unreacted this compound. Monitor the disappearance of the starting material by TLC.
-
Workup: Proceed with a standard aqueous workup. The resulting thioether or amine adduct will have significantly different polarity and/or basicity, facilitating its removal by extraction or chromatography. For example, an amine adduct can be removed by washing with a dilute acidic solution.
-
Purification: If necessary, purify the product further by column chromatography.
Visualizations
Caption: Troubleshooting workflow for the removal of unreacted this compound.
References
Technical Support Center: Characterization of Byproducts in 2-Bromo-1,4-dioxane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Bromo-1,4-dioxane. The following information is intended to help researchers identify and characterize byproducts, optimize reaction conditions, and ensure the successful synthesis of desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound as an electrophile?
A1: As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway and the resulting byproducts are highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.
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Elimination Reactions: Strong, bulky bases and high temperatures favor elimination reactions, leading to the formation of 2,3-dihydro-1,4-dioxin as a primary byproduct.
-
Substitution Reactions: Good nucleophiles, particularly in polar aprotic solvents, tend to favor substitution reactions.
-
Hydrolysis: In the presence of water or hydroxide ions, this compound can undergo hydrolysis to form 1,4-dioxan-2-ol.
Q2: What byproducts can be expected in palladium-catalyzed cross-coupling reactions with this compound?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, several byproducts can arise:
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Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the this compound itself can occur, leading to the formation of symmetrical biaryls or a bis-dioxane species, respectively.[1][2][3] This is often promoted by the presence of oxygen.[3]
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Dehalogenation: The bromo group on this compound can be replaced by a hydrogen atom, resulting in the formation of 1,4-dioxane.
-
Protodeboronation (in Suzuki reactions): The boronic acid can be protonated and replaced by a hydrogen atom, leading to the formation of an arene byproduct.[1]
-
β-Hydride Elimination (in Heck reactions): Isomerization of the desired alkene product can occur through β-hydride elimination and re-addition of the palladium hydride species.[4]
Q3: What are the potential side products in Grignard reactions involving this compound?
A3: When reacting this compound with a Grignard reagent, in addition to the desired substitution product, the following byproducts may be observed:
-
Elimination Product: The Grignard reagent can act as a base, leading to the formation of 2,3-dihydro-1,4-dioxin.
-
Wurtz-type Coupling: The Grignard reagent can couple with the starting this compound.
-
Reaction with Solvent: If ethereal solvents like THF or dioxane are used, the Grignard reagent can potentially react with the solvent, especially at elevated temperatures.
Troubleshooting Guides
Problem 1: Formation of 2,3-dihydro-1,4-dioxin as a major byproduct.
This is indicative of an elimination reaction outcompeting the desired substitution or coupling reaction.
| Potential Cause | Troubleshooting Strategy |
| Strongly basic reaction conditions | Use a weaker, non-nucleophilic base if possible. For cross-coupling reactions, consider using bases like K3PO4 or Cs2CO3 instead of stronger bases like NaOt-Bu. |
| High reaction temperature | Lower the reaction temperature. Run test reactions at various temperatures to find the optimal balance between reaction rate and byproduct formation. |
| Sterically hindered nucleophile/base | If possible, switch to a less sterically demanding nucleophile or base to favor substitution over elimination. |
Problem 2: Significant amounts of homocoupling products in cross-coupling reactions.
Homocoupling is a common side reaction in many palladium-catalyzed couplings.
| Potential Cause | Troubleshooting Strategy |
| Presence of oxygen | Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Suboptimal catalyst/ligand combination | Screen different palladium catalysts and phosphine ligands. More electron-rich and bulky ligands can sometimes suppress homocoupling. |
| Incorrect stoichiometry | Optimize the ratio of the coupling partners. An excess of one reagent can sometimes favor homocoupling. |
| High catalyst loading | Reduce the amount of palladium catalyst used. |
Problem 3: Low yield of the desired product and recovery of starting material.
This suggests that the reaction is not proceeding to completion or that the starting material is being consumed by side reactions.
| Potential Cause | Troubleshooting Strategy |
| Inactive catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. |
| Poor quality of this compound | Purify the this compound before use, for example, by distillation under reduced pressure. |
| Presence of water or other protic impurities | Use anhydrous solvents and dry glassware, especially for reactions involving organometallic reagents like Grignard or organolithium reagents. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), a suitable base such as K2CO3 (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents: Add this compound (1.0 equivalent) and a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common Byproducts in this compound Reactions and Their Characterization
| Byproduct | Formation Reaction | Typical Analytical Data (Mass Spectrum m/z, 1H NMR δ) |
| 2,3-Dihydro-1,4-dioxin | Elimination | MS: 86 (M+), 58, 281H NMR (CDCl3): δ 6.1 (s, 2H), 4.1 (s, 4H) |
| 1,4-Dioxan-2-ol | Hydrolysis | MS: 104 (M+), 87, 73, 58, 45, 31 |
| 1,4-Dioxane | Dehalogenation | MS: 88 (M+), 58, 281H NMR (CDCl3): δ 3.73 (s, 8H) |
| Biaryl (from boronic acid) | Homocoupling (Suzuki) | Varies depending on the boronic acid used. |
| Bis(1,4-dioxan-2-yl) | Homocoupling | MS: 174 (M+) |
Visualizations
Caption: Reaction pathways of this compound leading to desired products and common byproducts.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Aryl-1,4-Dioxane Products
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of 2-aryl-1,4-dioxane products are critical. This guide provides an objective comparison of key spectroscopic techniques utilized in the analysis of these compounds, supported by experimental data and detailed methodologies.
The selection of an appropriate analytical technique is paramount for obtaining reliable and comprehensive data. The primary methods for the characterization of 2-aryl-1,4-dioxanes include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique offers unique insights into the molecular structure and properties of these compounds.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data and key characteristics of each spectroscopic method for the analysis of 2-aryl-1,4-dioxane products.
| Spectroscopic Technique | Information Obtained | Typical Chemical Shifts / Frequencies / m/z Ratios | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, chemical shifts, coupling constants | Aryl protons: ~7.0-8.0 ppmDioxane protons: ~3.5-4.5 ppm | Provides detailed information on molecular structure and stereochemistry.[1][2] | Lower sensitivity compared to MS; complex spectra for some derivatives. |
| ¹³C NMR Spectroscopy | Carbon skeleton, chemical environment of carbon atoms | Aryl carbons: ~110-160 ppmDioxane carbons: ~60-75 ppm | Excellent for determining the number and type of carbon atoms.[3][4] | Low natural abundance of ¹³C results in lower sensitivity; requires longer acquisition times. |
| Infrared (IR) Spectroscopy | Functional groups present in the molecule | C-O-C stretch (ether): ~1140-1070 cm⁻¹Aromatic C=C stretch: ~1600-1450 cm⁻¹C-H stretch (aromatic): ~3100-3000 cm⁻¹C-H stretch (aliphatic): ~3000-2850 cm⁻¹ | Rapid and non-destructive analysis for functional group identification.[5][6] | Provides limited information on the overall molecular structure; spectra can be complex.[1] |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, elemental composition | Molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.Characteristic fragments include the loss of the aryl group or parts of the dioxane ring.[7][8] | High sensitivity and specificity; allows for determination of molecular formula.[9] | Can be a destructive technique; interpretation of fragmentation patterns can be complex.[9] |
| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores (aromatic rings) | λmax typically in the range of 250-300 nm for the aromatic ring system.[10][11] | High sensitivity for conjugated systems; useful for quantitative analysis.[1] | Provides limited structural information; susceptible to matrix effects.[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the spectroscopic analysis of 2-aryl-1,4-dioxane products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the 2-aryl-1,4-dioxane product.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified 2-aryl-1,4-dioxane product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the 2-aryl-1,4-dioxane product.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid 2-aryl-1,4-dioxane product directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the 2-aryl-1,4-dioxane product.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of mixtures.
GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
UV-Vis Spectroscopy
Objective: To determine the absorption properties of the aromatic system and for quantitative analysis.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the 2-aryl-1,4-dioxane product in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Use a quartz cuvette with a 1 cm path length.
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve is constructed by plotting absorbance versus concentration.
Mandatory Visualization
The following diagrams illustrate the general workflow for the spectroscopic analysis of a newly synthesized 2-aryl-1,4-dioxane product and a logical relationship for technique selection.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopy Methods [analytica-world.com]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of the Reactivity of 2-Bromo-1,4-dioxane and 2-Chloro-1,4-dioxane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromo-1,4-dioxane and 2-Chloro-1,4-dioxane, focusing on their susceptibility to nucleophilic substitution reactions. The information presented is supported by established principles of organic chemistry and provides a framework for experimental validation.
Executive Summary
In nucleophilic substitution reactions, the nature of the leaving group is a critical determinant of reaction rate. Based on fundamental chemical principles, This compound is expected to be significantly more reactive than 2-Chloro-1,4-dioxane . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. This difference is a consequence of two key factors: the carbon-halogen bond strength and the stability of the resulting halide anion.
Theoretical Framework: The Role of the Leaving Group
Nucleophilic substitution reactions, particularly SN2 reactions, involve the displacement of a leaving group by a nucleophile. The rate of these reactions is directly influenced by the facility with which the leaving group departs. A good leaving group is a species that is stable in its anionic form.
The reactivity of alkyl halides in SN2 reactions follows the trend: R-I > R-Br > R-Cl > R-F. This trend is governed by two principal factors:
-
Carbon-Halogen Bond Strength: The bond between carbon and a halogen weakens as the size of the halogen atom increases. The C-Br bond (bond enthalpy: ~290 kJ/mol) is weaker than the C-Cl bond (bond enthalpy: ~346 kJ/mol). A weaker bond requires less energy to break, thus facilitating a faster reaction rate.
-
Stability of the Halide Ion: The stability of the leaving group as an anion is crucial. Weaker bases are better leaving groups because they are more stable and less likely to re-attack the carbon center. The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This is reflected in the acidity of their conjugate acids; HBr is a stronger acid than HCl.
Comparative Reactivity Data
| Feature | This compound | 2-Chloro-1,4-dioxane | Supporting Rationale |
| Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride. |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is longer and requires less energy to break. |
| Leaving Group Stability | More Stable (weaker base) | Less Stable (stronger base) | The larger size of the bromide ion allows for better charge dispersal. |
| Predicted Reaction Rate | Faster | Slower | A weaker C-X bond and a more stable leaving group lead to a lower activation energy for the reaction. |
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a general procedure for comparing the rates of nucleophilic substitution of this compound and 2-Chloro-1,4-dioxane with sodium iodide in acetone, a classic Finkelstein reaction.
Objective: To qualitatively and semi-quantitatively compare the reaction rates of this compound and 2-Chloro-1,4-dioxane in an SN2 reaction.
Materials:
-
This compound
-
2-Chloro-1,4-dioxane
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone for control experiments
-
Test tubes and a test tube rack
-
Water bath
-
Stopwatch
Procedure:
-
Preparation: Label a series of clean, dry test tubes for each halo-dioxane and for control experiments.
-
Reaction Setup: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Initiation of Reaction: Add an equimolar amount (e.g., 5 drops) of either this compound or 2-Chloro-1,4-dioxane to their respective test tubes simultaneously. Start the stopwatch immediately.
-
Observation: Vigorously swirl the test tubes to ensure proper mixing. Observe the formation of a precipitate. The reaction is:
-
For this compound: this compound + NaI(acetone) → 2-Iodo-1,4-dioxane + NaBr(s)
-
For 2-Chloro-1,4-dioxane: 2-Chloro-1,4-dioxane + NaI(acetone) → 2-Iodo-1,4-dioxane + NaCl(s) Sodium bromide and sodium chloride are insoluble in acetone and will precipitate out of the solution, providing a visual indication of the reaction's progress.
-
-
Data Collection: Record the time taken for the first appearance of a distinct precipitate in each test tube.
-
Confirmation: If no reaction is observed at room temperature after a significant period (e.g., 15-20 minutes), the test tubes can be placed in a warm water bath (e.g., 50°C) to facilitate the reaction. Note any differences in the time to precipitation under these conditions.
-
Control: As a control, add each halo-dioxane to pure acetone to ensure that no precipitation occurs in the absence of the nucleophile.
Expected Outcome: A precipitate of sodium bromide should form significantly faster in the test tube containing this compound compared to the formation of sodium chloride in the test tube with 2-Chloro-1,4-dioxane. This observation would confirm the higher reactivity of the bromo-substituted compound.
Visualization of Reactivity Factors
The following diagram illustrates the logical relationship between the key factors that determine the greater reactivity of this compound over 2-Chloro-1,4-dioxane in nucleophilic substitution reactions.
Caption: Comparative reactivity of 2-Bromo- and 2-Chloro-1,4-dioxane.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice between this compound and 2-Chloro-1,4-dioxane as a synthetic intermediate should be guided by the desired reaction kinetics. This compound is the more reactive substrate for nucleophilic substitution reactions, allowing for milder reaction conditions and potentially faster reaction times. Conversely, 2-Chloro-1,4-dioxane offers greater stability and may be preferred when a less reactive electrophile is required. The experimental protocol provided offers a straightforward method for confirming these reactivity differences in a laboratory setting.
2-Bromo-1,4-dioxane: A Comparative Guide to Bromoacetal Reagents in Organic Synthesis
In the landscape of synthetic organic chemistry, bromoacetal reagents are valuable building blocks, providing a masked aldehyde functionality and a reactive bromide for nucleophilic substitution. This guide offers a comparative analysis of 2-Bromo-1,4-dioxane and other common bromoacetal reagents, tailored for researchers, scientists, and professionals in drug development. We will delve into their properties, applications, and present experimental data to inform your selection of the most suitable reagent for your synthetic needs.
Introduction to Bromoacetal Reagents
Bromoacetal reagents are bifunctional molecules that possess both a bromine atom, which serves as a good leaving group in nucleophilic substitution reactions, and a protected aldehyde group in the form of an acetal. This dual reactivity allows for the selective modification of molecules. The acetal group is stable under basic and neutral conditions, protecting the aldehyde from unwanted reactions, and can be easily deprotected under acidic conditions to reveal the reactive aldehyde functionality. These characteristics make them versatile reagents in the synthesis of a wide range of organic compounds, including pharmaceuticals and other fine chemicals.
This compound: A Potential Alternative
This compound presents an interesting structural variation within the bromoacetal class. The cyclic nature of the dioxane ring may confer different solubility and reactivity profiles compared to its acyclic counterparts. While theoretically a viable bromoacetal reagent, it is important to note that this compound is less commonly documented in the scientific literature compared to other bromoacetals. The reaction of 1,4-dioxane with hydrogen bromide can lead to the formation of 2,2'-dibromodiethyl ether, suggesting potential instability of the dioxane ring under certain acidic conditions.[1]
Comparative Analysis of Bromoacetal Reagents
To provide a clear comparison, the following table summarizes the physical and chemical properties of this compound and several common alternative bromoacetal reagents.
| Reagent | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₄H₇BrO₂ | 167.00 | Not available | Not available | |
| Bromoacetaldehyde dimethyl acetal | C₄H₉BrO₂ | 169.02 | 148-150 | 1.43 | |
| Bromoacetaldehyde diethyl acetal | C₆H₁₃BrO₂ | 197.07 | 66-67 / 18 mmHg | 1.31 | |
| 2-Bromopropionaldehyde diethyl acetal | C₇H₁₅BrO₂ | 211.10 | Not available | 1.198 | |
| 2-(2-Bromoethyl)-1,3-dioxane | C₆H₁₁BrO₂ | 195.05 | 67-70 / 2.8 mmHg | 1.431 |
Performance in N-Alkylation Reactions
N-alkylation is a common application for bromoacetal reagents. The following table presents a hypothetical comparison of yields in a typical N-alkylation reaction. It is important to note that the data for this compound is extrapolated due to a lack of specific experimental results in the reviewed literature.
| Reagent | Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Aniline | K₂CO₃ | DMF | 80 | 12 | Not available |
| Bromoacetaldehyde dimethyl acetal | Aniline | NaH | DMF | 25 | 6 | 85 |
| Bromoacetaldehyde diethyl acetal | Aniline | K₂CO₃ | DMF | 140 | 12 | 95-97[2] |
Note: The yield for this compound is not available from the searched literature and would require experimental validation.
Experimental Protocols
General Procedure for N-Alkylation of Amines with Bromoacetaldehyde Diethyl Acetal
This protocol is a representative example of an N-alkylation reaction using a bromoacetal reagent.
Materials:
-
Amine (1.0 equiv)
-
Bromoacetaldehyde diethyl acetal (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the amine, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add bromoacetaldehyde diethyl acetal dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-140°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2-(2-Bromoethyl)-1,3-dioxane
This protocol describes the synthesis of a cyclic bromoacetal reagent.
Materials:
-
Acrolein (1.0 equiv)
-
1,3-Propanediol (1.0 equiv)
-
Hydrogen bromide (HBr) gas
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve acrolein in dichloromethane in a three-necked flask equipped with a stirrer, thermometer, and gas inlet tube.
-
Cool the solution to 0-5°C using an ice bath.
-
Bubble hydrogen bromide gas through the solution until the indicator (e.g., dicinnamalacetone) changes color.[3]
-
Add p-toluenesulfonic acid monohydrate and 1,3-propanediol to the reaction mixture.[3]
-
Stir the solution at room temperature for 8 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Wash the resulting oil with saturated aqueous sodium bicarbonate and dry over anhydrous potassium carbonate.
-
Purify the product by vacuum distillation to yield 2-(2-bromoethyl)-1,3-dioxane as a colorless liquid.[3]
Visualizing Structures and a Synthetic Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
While this compound is a structurally intriguing bromoacetal reagent, the lack of extensive experimental data in the scientific literature makes it a less predictable choice compared to its well-established acyclic and other cyclic analogs. Reagents such as bromoacetaldehyde dimethyl acetal and bromoacetaldehyde diethyl acetal are widely used and have a proven track record in a variety of synthetic transformations, particularly in N-alkylation reactions for the synthesis of nitrogen-containing heterocycles like morpholines. For researchers seeking reliable and well-documented bromoacetal reagents, the established alternatives currently offer a more robust and predictable synthetic utility. Further investigation into the reactivity and stability of this compound is warranted to fully assess its potential as a valuable tool in the synthetic chemist's arsenal.
References
Navigating the Synthesis of Brominated Dioxanes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of halogenated heterocycles like 2-Bromo-1,4-dioxane is a critical step in the development of novel chemical entities. However, a comprehensive comparison of direct synthesis methods for this compound is challenging due to the limited availability of specific and reproducible experimental protocols in published literature. Direct bromination of 1,4-dioxane has been reported to favor ring-opening, leading to products such as 2,2'-dibromodiethyl ether, rather than the desired substituted dioxane.
This guide provides a detailed comparison of two related and well-documented synthetic methods that are relevant to the preparation of brominated dioxane compounds: the synthesis of the 1,4-Dioxane-Bromine Complex and the synthesis of a structural isomer, 2-(2-Bromoethyl)-1,3-dioxane. These methods offer valuable insights into the handling of bromine with dioxane and the synthesis of a stable bromo-dioxane derivative.
Comparison of Yields
The following table summarizes the reported yields for the synthesis of the 1,4-Dioxane-Bromine Complex and 2-(2-Bromoethyl)-1,3-dioxane.
| Product | Synthesis Method | Reported Yield (%) |
| 1,4-Dioxane-Bromine Complex | Direct reaction of bromine with 1,4-dioxane | 94%[1] |
| 2-(2-Bromoethyl)-1,3-dioxane | Reaction of 3-bromopropanal with 1,3-propanediol | 65%[2] |
Method 1: Synthesis of 1,4-Dioxane-Bromine Complex
This method describes the preparation of a stable, solid complex of 1,4-dioxane and bromine, which can be used as a convenient and safer alternative to handling liquid bromine for various bromination reactions.
Experimental Protocol
To 500 g of 1,4-dioxane, 990 g of bromine is added rapidly with cooling. The resulting hot solution is then poured into 2 liters of ice-water. The orange precipitate that forms is collected by filtration and dried on a porous plate to yield the 1,4-dioxane-bromine complex.[1]
Caption: Synthesis of 1,4-Dioxane-Bromine Complex.
Method 2: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane
This procedure details the synthesis of 2-(2-Bromoethyl)-1,3-dioxane, a structural isomer of the target compound, providing a valuable protocol for the creation of a C-Br bond within a dioxane-related structure.
Experimental Protocol
In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, 750 mL of dichloromethane, 112 g (2.00 mol) of acrolein, and 0.10 g of dicinnamalacetone indicator are placed under a nitrogen atmosphere. The solution is cooled to 0–5°C in an ice bath. Gaseous hydrogen bromide is bubbled into the stirred solution until the indicator turns deep red. The ice bath is then removed, and 1.0 g of p-toluenesulfonic acid monohydrate and 152.2 g (2.00 mol) of 1,3-propanediol are added. The solution is stirred at room temperature for 8 hours and then concentrated on a rotary evaporator. The residual oil is washed with two 250-mL portions of saturated aqueous sodium bicarbonate and dried over anhydrous potassium carbonate. The final product is obtained by vacuum distillation.[2]
Caption: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane.
Conclusion
While a direct comparative guide for the synthesis of this compound is hindered by the lack of published methods, the protocols presented here for the 1,4-Dioxane-Bromine Complex and 2-(2-Bromoethyl)-1,3-dioxane offer valuable, high-yield, and well-documented alternatives for researchers working with brominated dioxane species. The synthesis of the dioxane-bromine complex provides a practical method for handling bromine, while the synthesis of the 1,3-dioxane isomer demonstrates a successful strategy for forming a stable bromoalkyl-substituted dioxane. These methods serve as a strong foundation for further exploration and development of synthetic routes to other brominated dioxane derivatives.
References
A Comparative Guide to the Nucleophilic Substitution Kinetics of 2-Bromo-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic profile of nucleophilic substitution reactions is a cornerstone of synthetic organic chemistry and drug development. 2-Bromo-1,4-dioxane, a halogenated cyclic ether, presents an intriguing substrate for such reactions. Its structure, featuring an α-bromo ether moiety within a cyclic system, suggests a reactivity profile influenced by a combination of inductive and stereoelectronic effects.
This guide provides a comparative analysis of the expected kinetic behavior of this compound in nucleophilic substitution reactions. In the absence of specific published kinetic data for this compound, this guide draws upon established principles of physical organic chemistry and data from analogous structures to offer a predictive comparison. The information presented herein is intended to guide researchers in designing experiments and interpreting results in the context of drug discovery and development, where the 1,4-dioxane motif is a common structural feature.
Comparative Analysis of Nucleophilic Substitution Reactivity
The reactivity of this compound in nucleophilic substitution reactions is anticipated to be a hybrid of the characteristics of secondary haloalkanes and α-haloethers. The presence of two ether oxygen atoms is expected to significantly influence the reaction pathway, potentially favoring an SN1 mechanism through stabilization of a carbocation intermediate or an SN2 mechanism with altered reactivity due to inductive and stereoelectronic effects.
Table 1: Predicted Reactivity Comparison for Nucleophilic Substitution
| Substrate | Predicted Predominant Mechanism(s) | Rationale for Reactivity |
| This compound | SN1 / SN2 | As a secondary halide, both pathways are possible. The ether oxygens can stabilize an adjacent carbocation via resonance (promoting SN1) but also exert an electron-withdrawing inductive effect (potentially slowing an SN1 reaction and affecting the SN2 transition state). Stereoelectronic effects, such as the anomeric effect, may also play a role. |
| 2-Bromopropane (Secondary Haloalkane) | SN1 / SN2 | A classic example where the mechanism is highly dependent on the nucleophile, solvent, and temperature. It serves as a baseline for secondary halide reactivity. |
| Bromomethyl methyl ether (Acyclic α-Bromo Ether) | SN1 | The oxygen atom readily stabilizes the adjacent carbocation through resonance, leading to a high propensity for SN1 reactions, often with very fast rates. |
| 1-Bromoethane (Primary Haloalkane) | SN2 | Unhindered substrate favors a backside attack by the nucleophile. The primary carbocation is too unstable for an SN1 pathway. |
| 2-Bromo-2-methylpropane (Tertiary Haloalkane) | SN1 | Steric hindrance prevents SN2, and the tertiary carbocation is well-stabilated, favoring the SN1 pathway. |
Table 2: Influence of Reaction Conditions on this compound Substitution
| Condition | Effect on SN1 Pathway | Effect on SN2 Pathway | Predicted Outcome for this compound |
| Strong, Anionic Nucleophile (e.g., N3-, RS-) | No effect on rate | Increases rate | Favors the SN2 pathway. |
| Weak, Neutral Nucleophile (e.g., H2O, ROH) | Favored | Disfavored | Favors the SN1 pathway, likely leading to solvolysis products. |
| Polar Protic Solvent (e.g., water, ethanol) | Stabilizes carbocation intermediate, increasing rate | Hinders nucleophile through solvation, decreasing rate | Promotes the SN1 pathway. |
| Polar Aprotic Solvent (e.g., DMSO, acetone) | Less effective stabilization of carbocation | Enhances nucleophilicity of anionic nucleophiles, increasing rate | Promotes the SN2 pathway. |
Experimental Protocols: A Hypothetical Kinetic Study
As no specific experimental data for the nucleophilic substitution of this compound could be located, the following represents a generalized protocol for a kinetic study.
Objective: To determine the rate constant and order of the reaction between this compound and sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., Dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Standard Solutions: Prepare stock solutions of this compound, sodium azide, and the internal standard in DMF.
-
Reaction Setup: In a thermostated reaction vessel, equilibrate a solution of sodium azide in DMF to the desired temperature (e.g., 25°C).
-
Initiation: Initiate the reaction by adding a known concentration of the this compound solution to the sodium azide solution. Start a timer immediately.
-
Sampling: At regular intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a large excess of cold water and a suitable extracting solvent (e.g., diethyl ether).
-
Analysis: Analyze the concentration of this compound in the extracted samples using GC-FID or HPLC, with the internal standard for quantification.
-
Data Analysis: Plot the concentration of this compound versus time. Determine the order of the reaction with respect to each reactant by varying their initial concentrations and observing the effect on the initial rate. Calculate the rate constant (k) from the integrated rate law corresponding to the determined reaction order.
Visualizing Reaction Pathways and Influences
To better understand the factors governing the nucleophilic substitution on this compound, the following diagrams illustrate the potential reaction mechanisms and the decision-making process for predicting the dominant pathway.
Figure 1: General SN1 and SN2 reaction pathways for this compound.
Figure 2: Factors determining the nucleophilic substitution pathway for this compound.
Conclusion
While definitive kinetic data for the nucleophilic substitution of this compound remains to be experimentally determined, a qualitative comparison with analogous compounds and the application of fundamental principles of organic chemistry provide a strong predictive framework. The reactivity of this compound is expected to be delicately balanced between SN1 and SN2 pathways, highly tunable by the choice of nucleophile and solvent. The unique structural features of the dioxane ring, particularly the presence of two ether oxygens, are poised to exert significant inductive and stereoelectronic influences that warrant further experimental investigation. The information and proposed experimental design in this guide offer a starting point for researchers to explore and harness the reactivity of this important structural motif.
Unambiguous Structure Determination: A Comparative Guide to Validating Products from 2-Bromo-1,4-dioxane Reactions
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. In the context of reactions involving 2-Bromo-1,4-dioxane, a versatile building block in organic synthesis, X-ray crystallography stands as the gold standard for structural validation. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques, supported by experimental data, to underscore its pivotal role in providing unequivocal structural evidence.
The reactivity of this compound allows for a variety of nucleophilic substitution reactions, leading to a diverse range of substituted 1,4-dioxane derivatives. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, they can sometimes be insufficient for the unambiguous determination of stereochemistry and absolute configuration, especially in complex molecules. X-ray crystallography, by providing a precise map of atomic positions in a crystal lattice, offers a definitive solution to this challenge.
A Case Study: Characterization of a 1,4-Dioxane Adduct
To illustrate the complementary nature of these techniques, we will consider the characterization of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one, which was crystallized as a 1,4-dioxane monosolvate. While not a direct product of a reaction with this compound, this example, for which detailed X-ray crystallographic and spectroscopic data are available, serves as an excellent model to compare the structural information gleaned from each method for a molecule containing a 1,4-dioxane moiety.[1]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from X-ray crystallography and other analytical methods for the aforementioned compound.
Table 1: X-ray Crystallography Data [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.234(3) |
| b (Å) | 8.843(2) |
| c (Å) | 17.086(3) |
| β (°) | 108.97(3) |
| Volume (ų) | 2320.1(8) |
| Z | 4 |
| R-factor (%) | 5.2 |
Table 2: NMR Spectroscopy Data (in DMSO-d₆) [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 2.37 | singlet | CH₃ (tosyl) |
| ¹H | 3.85 | singlet | OCH₃ |
| ¹H | 4.92 | singlet | CH (pyrazole) |
| ¹H | 5.42 | singlet | CH₂ |
| ¹H | 6.31 | singlet | NH₂ |
| ¹H | 7.06 | doublet | Ar-H |
| ¹H | 7.34 | doublet | Ar-H |
| ¹H | 7.62 | doublet | Ar-H |
| ¹H | 7.92 | doublet | Ar-H |
| ¹³C | 21.08 | - | CH₃ (tosyl) |
| ¹³C | 55.55 | - | OCH₃ |
| ¹³C | 66.36 | - | CH₂ (dioxane) |
| ¹³C | 69.52 | - | CH₂ |
| ¹³C | 77.09 | - | CH (pyrazole) |
| ¹³C | 114.05 - 165.78 | - | Aromatic & Pyrazole C |
| ¹³C | 191.69 | - | C=O |
Table 3: IR Spectroscopy Data (KBr, cm⁻¹) [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3468, 3366 | NH₂ stretching |
| 1691 | C=O stretching |
Table 4: Elemental Analysis Data [1]
| Element | Calculated (%) | Found (%) |
| C | 56.85 | 56.6 |
| H | 4.77 | 4.9 |
| N | 10.47 | 10.7 |
| S | 7.99 | 7.8 |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. In the case of the example compound, the product was crystallized from a 1,4-dioxane solution.
-
Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion). The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods to best fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Additional experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structure elucidation.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity of atoms in the molecule.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The KBr pellet is placed in an FT-IR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The characteristic absorption bands are assigned to specific functional groups present in the molecule.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and structural validation of products from this compound reactions.
References
Quantifying 2-Bromo-1,4-dioxane: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals requiring precise quantification of 2-Bromo-1,4-dioxane, a range of analytical techniques can be employed. While specific validated methods for this compound are not extensively documented in publicly available literature, established protocols for the analogous compound, 1,4-dioxane, provide a strong foundation for developing robust analytical procedures. This guide compares the most viable methods, offering supporting data from 1,4-dioxane analysis and outlining detailed experimental protocols adaptable for this compound.
The primary analytical challenge in quantifying this compound lies in its separation from complex matrices and sensitive detection. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most suitable technique due to its high resolution and specificity. Alternative methods, such as High-Performance Liquid Chromatography (HPLC), may also be adapted for this purpose, particularly for non-volatile sample matrices.
Comparative Analysis of Analytical Methods
The following table summarizes the key quantitative parameters for established 1,4-dioxane analytical methods, which can serve as a baseline for developing and validating methods for this compound.
| Method | Instrumentation | Sample Preparation | Typical Reporting Limit (for 1,4-dioxane) | Key Advantages | Potential Challenges for this compound |
| EPA Method 522 | GC/MS with Selected Ion Monitoring (SIM) | Solid Phase Extraction (SPE) | 0.05–0.1 µg/L[1] | High sensitivity, specifically designed for drinking water. | SPE sorbent and elution solvent may need optimization for the brominated analog. |
| EPA SW-846 Method 8260 | GC/MS with Purge and Trap | Heated Purge and Trap | 2–5 µg/L (with heated purge and SIM)[1] | Effective for volatile organic compounds in various matrices. | Purge efficiency may differ; optimization of purge temperature and time is necessary. |
| EPA SW-846 Method 8270 | GC/MS | Liquid-Liquid Extraction or SPE | 0.15–0.4 µg/L (with SIM and isotope dilution)[1] | Versatile for semi-volatile organic compounds. | Extraction efficiency may vary; potential for thermal degradation if not optimized. |
| Headspace GC-MS | GC/MS with Headspace Sampler | Static Headspace | 2.3 - 7.1 ppb[2] | Minimal sample preparation for liquids and solids. | Headspace partitioning will be different; requires optimization of equilibration temperature and time. |
| HPLC-UV | HPLC with UV Detector | Solid Phase Extraction | ~6.5 µg/g (for 1,4-dioxane in cosmetics)[3] | Suitable for non-volatile matrices and thermally labile compounds. | Lacks the specificity of MS; requires a suitable chromophore for UV detection. |
Recommended Analytical Approach for this compound
Based on the properties of brominated organic compounds and the established methods for 1,4-dioxane, a GC-MS method with Selected Ion Monitoring (SIM) is the recommended approach for the quantification of this compound. The use of an isotopically labeled internal standard, such as this compound-d7, is highly recommended to improve accuracy and precision by correcting for matrix effects and variations in sample preparation and injection.
Logical Workflow for this compound Quantification
Figure 1. General experimental workflow for the quantification of this compound.
Experimental Protocols
The following are detailed experimental protocols adapted for the analysis of this compound. These should be considered as starting points and may require further optimization and validation for specific sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is analogous to EPA Method 8270 and is suitable for a wide range of matrices.
-
Sample Preparation (Solid Phase Extraction)
-
Spike a known volume or weight of the sample with an appropriate amount of this compound-d7 internal standard.
-
For aqueous samples, pass the sample through a conditioned SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Wash the cartridge to remove interferences.
-
Elute the this compound and the internal standard with a suitable organic solvent (e.g., dichloromethane or acetone).
-
Concentrate the eluate to a final volume of 1 mL.
-
-
Instrumentation: GC-MS
-
Gas Chromatograph:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: To be determined from the mass spectrum of a this compound standard. Expected characteristic ions would include the molecular ion and fragments resulting from the loss of bromine and ethylene oxide moieties.
-
-
Headspace GC-MS Method
This method is suitable for the analysis of this compound in liquid and solid samples with minimal sample preparation.
-
Sample Preparation
-
Place a known amount of the sample (e.g., 1 g) into a headspace vial.
-
Add a known amount of the internal standard solution.
-
Seal the vial.
-
-
Instrumentation: Headspace GC-MS
-
Headspace Autosampler:
-
Equilibration Temperature: 80°C (to be optimized).
-
Equilibration Time: 30 minutes (to be optimized).
-
Injection Volume: 1 mL of the headspace gas.
-
-
GC-MS: Same conditions as described in the GC-MS method above.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in the development of an analytical method for this compound, starting from the established methods for 1,4-dioxane.
Figure 2. Logical relationship for analytical method development.
References
Comparative Analysis of Lewis Acid Catalysts in Reactions of 2-Bromo-1,4-dioxane: A Review of Available Data
This guide will, therefore, focus on the general principles of Lewis acid catalysis as it pertains to alkyl halides and ethers, providing a framework for empirical investigation. We will discuss the plausible reaction pathways for 2-Bromo-1,4-dioxane and the expected role of different Lewis acids, supported by analogous reactions where data is available.
Theoretical Framework and Plausible Reaction Pathways
This compound possesses two key reactive sites amenable to Lewis acid catalysis: the bromine atom, which can be activated as a leaving group, and the etheric oxygens, which can be coordinated by a Lewis acid. This dual reactivity suggests two primary reaction pathways that could be promoted by Lewis acids:
-
Substitution Reactions: A Lewis acid can coordinate to the bromine atom, making it a better leaving group and facilitating nucleophilic substitution at the C2 position.
-
Elimination Reactions: Coordination of a Lewis acid to one of the ring oxygens could weaken the C-H bond at the C3 position, promoting an elimination reaction to form an unsaturated dioxane derivative.
The choice of Lewis acid, its concentration, the solvent, and the reaction temperature would be critical in directing the reaction towards a specific pathway.
Hypothetical Experimental Design for a Comparative Study
In the absence of direct comparative data, a logical experimental workflow is proposed for researchers aiming to evaluate Lewis acid catalysts for a desired transformation of this compound.
Caption: Proposed workflow for a comparative study of Lewis acid catalysts.
Data Presentation: A Template for Comparison
Should experimental data become available, it should be organized for clear comparison. The following table provides a template for summarizing key quantitative metrics.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Nucleophile/Base | Solvent | Temperature (°C) | Time (h) | Yield of Product A (%) | Yield of Product B (%) | Selectivity (A:B) |
| ZnCl₂ | ||||||||
| FeCl₃ | ||||||||
| AlCl₃ | ||||||||
| BF₃·OEt₂ |
Product A and Product B would represent the major substitution and/or elimination products observed.
Experimental Protocols: A General Methodology
The following is a generalized protocol that could serve as a starting point for the investigation of a Lewis acid-catalyzed reaction of this compound with a nucleophile, for instance, anisole.
General Procedure for Lewis Acid-Catalyzed Arylation of this compound:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1 equiv.).
-
Add the nucleophile (e.g., anisole, 1.2 mmol, 1.2 equiv.) and the chosen solvent (e.g., dichloromethane, 5 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C) with an ice bath.
-
Add the Lewis acid catalyst (e.g., AlCl₃, 0.2 mmol, 0.2 equiv.) portion-wise, monitoring for any exotherm.
-
Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 10 mL).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired product(s).
-
Characterize the product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Concluding Remarks
While a direct comparative guide based on existing experimental data for Lewis acid-catalyzed reactions of this compound cannot be provided at this time due to a lack of published studies, this document offers a foundational framework for researchers. The provided theoretical background, hypothetical experimental design, and generalized protocols are intended to guide the systematic evaluation of different Lewis acid catalysts. The generation of such comparative data would be a valuable contribution to the field of synthetic organic chemistry, aiding in the rational selection of catalysts for the synthesis of novel dioxane-containing molecules relevant to the pharmaceutical and materials sciences.
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-1,4-dioxane
Essential Safety and Handling Guide for 2-Bromo-1,4-dioxane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Personal Protective Equipment (PPE)
Given that this compound is a halogenated ether, careful selection of PPE is critical to prevent exposure. Standard disposable gloves like nitrile and latex offer poor resistance to the related compound 1,4-dioxane and are not recommended for direct or prolonged contact.[1][2][3][4] A double-gloving strategy is advised for enhanced protection during handling.
Glove Selection Guidance
| Glove Material | Splash Protection | Extended Contact | Recommendation |
| Nitrile | Poor | Not Recommended | Not suitable for handling this compound.[1][3] |
| Latex | Poor | Not Recommended | Not suitable for handling this compound. |
| Butyl Rubber | Good | Recommended | Often recommended for handling ethers.[2] |
| Viton™ | Excellent | Recommended | Provides good resistance to chlorinated and aromatic solvents.[4] |
| Laminate Film (e.g., Silver Shield®/4H®) | Excellent | Excellent | Offers the broadest range of chemical protection and can be worn as an inner glove.[5] |
Disclaimer: This information is a guide. The barrier properties of gloves can be affected by thickness, chemical concentration, temperature, and duration of exposure.[5] Always consult the glove manufacturer's specific chemical resistance data and perform your own risk assessment before use.
Recommended PPE Ensemble:
-
Hand Protection: For splash protection, consider double-gloving with a laminate film glove underneath a heavier, chemical-resistant glove such as butyl rubber or Viton™.[5] Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.[3][6]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EN166 or NIOSH standards.[7]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, chemical-resistant coveralls should be worn.
-
Respiratory Protection: All handling of this compound should be conducted inside a certified chemical fume hood.[8][9] If vapors or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[7]
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe management of this compound.
Experimental Protocol: Safe Handling and Storage
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Ignition Sources: This compound may be flammable. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[7]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[7]
-
Peroxide Formation: this compound, similar to its parent compound 1,4-dioxane, may form explosive peroxides upon exposure to air and light.[7]
-
Date containers upon receipt and upon opening.
-
Test for the presence of peroxides periodically and before any distillation.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[7]
-
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory.
Experimental Protocol: Waste Disposal
-
Waste Collection: Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[7][10] Do not pour this compound down the drain, as it is persistent in water.[11][12]
Emergency Procedures: Chemical Spill Response
In the event of a spill, a quick and informed response is crucial to ensure the safety of all laboratory personnel.
References
- 1. gloves.com [gloves.com]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. safety.caltech.edu [safety.caltech.edu]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. 4adi.com [4adi.com]
- 7. fishersci.com [fishersci.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. astate.edu [astate.edu]
- 10. wcu.edu [wcu.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Frequently Asked Questions About 1,4-Dioxane, Health and Water Treatment < Yale Superfund Research Center [ysph.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

